9H-Carbazol-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-carbazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHATPGKDSULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200584 | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52602-39-8 | |
| Record name | 4-Hydroxycarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52602-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-carbazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 9H-Carbazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 9H-Carbazol-4-ol, a heterocyclic aromatic compound of interest in organic synthesis, materials science, and pharmaceutical research. The following sections detail its fundamental characteristics, present experimental protocols for their determination, and offer a visual representation of the characterization workflow.
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |
| Molecular Weight | 183.21 g/mol | [1][3][4] |
| Appearance | White to off-white, tan to brown, or light-yellow powder/crystalline solid. | [1][2][3][5] |
| Melting Point | 169-173 °C | [1][2][3][4] |
| Boiling Point | 431.4 °C at 760 mmHg (Predicted) | [1][4] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO and methanol. | [1][2][4][5] |
| pKa | 9.87 ± 0.30 (Predicted) | [1][2][4][5] |
| LogP | 2.98 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[6]
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7]
-
Measurement:
-
Mel-Temp Apparatus: The packed capillary tube is placed in the heating block of the apparatus. The heating rate is initially set to be rapid to approach the expected melting point and then reduced to 1-2 °C per minute for an accurate determination.[7][8][9]
-
Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in a heating oil bath within the Thiele tube. The tube is heated slowly and evenly.[8][10]
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6][8][9]
Determination of Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Spatula
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.[11]
-
Solvent Addition: A specific volume of the desired solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the test tube.[12][13]
-
Equilibration: The mixture is vigorously agitated using a vortex mixer or shaker for a set period to ensure thorough mixing and to reach equilibrium.[12][13]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If undissolved solid remains, the compound is classified as sparingly soluble or insoluble.[14] For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solute can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Determination of pKa
The pKa is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic site.
Apparatus:
-
pH meter
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is prepared in a suitable solvent system (e.g., a water-cosolvent mixture, given its low water solubility).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For compounds with low water solubility, methods like UV-Vis spectroscopy or NMR spectroscopy in different pH buffers can also be employed.[15][16][17]
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound, which is its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment.
Apparatus:
-
Separatory funnel or vials with screw caps
-
Shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)
-
n-Octanol and water (mutually saturated)
Procedure (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mixed and allowed to stand to become mutually saturated. The two phases are then separated.[18]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18][19]
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid in the separation.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[20] Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used as a faster, indirect method to estimate LogP based on the compound's retention time.[21][22]
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the physicochemical characterization of an organic compound such as this compound.
Physicochemical characterization workflow.
References
- 1. Cas 52602-39-8,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Hydroxy carbazole | 52602-39-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 9H-Carbazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazol-4-ol, a heterocyclic aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar carbazole (B46965) core functionalized with a hydroxyl group makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides an in-depth overview of this compound, including its chemical identity, molecular structure, synthesis, and its pivotal role as a key intermediate in the pharmaceutical industry, most notably in the production of the cardiovascular drug Carvedilol.
Chemical and Physical Properties
This compound is a stable compound under normal conditions and is typically a light yellow to brown crystalline powder.[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 52602-39-8 | [2][3][4] |
| Molecular Formula | C₁₂H₉NO | [2][4] |
| Molecular Weight | 183.21 g/mol | [2][3][4] |
| Melting Point | 169-173 °C | [2] |
| Boiling Point | 431.4 °C at 760 mmHg | [2] |
| Appearance | Light yellow to brown powder/crystal | [1][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Molecular Structure
The molecular structure of this compound consists of a tricyclic carbazole core, where two benzene (B151609) rings are fused to a central five-membered nitrogen-containing ring. A hydroxyl (-OH) group is substituted at the 4th position of the carbazole ring system.
Canonical SMILES: C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O
InChI: InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common and economically viable method involves the dehydrogenation of 1,2,3,4-tetrahydro-4-oxo-carbazole.
Experimental Protocol: Dehydrogenation of 1,2,3,4-Tetrahydro-4-oxo-carbazole
This process utilizes Raney nickel as a catalyst in an aqueous alkaline solution.
Materials:
-
1,2,3,4-Tetrahydro-4-oxo-carbazole
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Raney nickel catalyst
Procedure:
-
1,2,3,4-Tetrahydro-4-oxo-carbazole is dissolved in an aqueous alkali metal hydroxide solution. The stoichiometric amount of the alkali hydroxide solution is typically four to eight times that of the tetrahydro-oxo-carbazole.[5]
-
Raney nickel is added to the solution as a catalyst.
-
The reaction mixture is heated to induce dehydrogenation.
-
Upon completion of the reaction, the crude this compound is isolated by filtration and washed with water.
-
Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.[5]
Role in Drug Development: The Carvedilol Intermediate
This compound is a critical intermediate in the synthesis of Carvedilol, a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity used to treat high blood pressure and heart failure.[3] The synthesis of Carvedilol from this compound is a multi-step process that has been optimized to improve yield and reduce impurities.
Experimental Protocol: Synthesis of Carvedilol from this compound
One common synthetic pathway involves the reaction of this compound with epichlorohydrin, followed by reaction with 2-(2-methoxyphenoxy)ethylamine.
Step 1: Synthesis of 4-(2,3-Epoxypropoxy)-carbazole
-
This compound is dissolved in an organic solvent such as isopropyl alcohol.[6]
-
An aqueous solution of a base, like sodium hydroxide, is added dropwise at a controlled temperature (e.g., 23-28 °C).[6]
-
Epichlorohydrin is then added to the reaction mixture.[6]
-
The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.[6]
-
The resulting product, 4-(2,3-epoxypropoxy)-carbazole, is then isolated.
Step 2: Synthesis of Carvedilol
-
A solution of 2-(2-methoxyphenoxy)-ethylamine hydrochloride is prepared in water.
-
The pH of the solution is adjusted to 9-9.5 with a base like sodium hydroxide.[6]
-
4-(2,3-Epoxypropoxy)-carbazole is added to this solution.
-
The reaction mixture is heated (e.g., 80-85 °C) for a short period to facilitate the reaction.[6]
-
Upon completion, the crude Carvedilol is isolated and purified.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Synthetic workflow for Carvedilol from this compound.
Other Applications and Research Areas
Beyond its established role in Carvedilol synthesis, this compound and its derivatives are being explored for a range of other applications, leveraging the unique electronic and biological properties of the carbazole scaffold.
-
Organic Electronics: Carbazole derivatives are known for their hole-transporting properties, making them valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
-
Antimicrobial Agents: Research has indicated that certain carbazole derivatives exhibit antimicrobial activity. For instance, a newly synthesized derivative, 4-(4-(benzylamino)butoxy)-9H-carbazole, has shown promise against both Gram-positive and Gram-negative bacteria.[7]
-
Anticancer Research: The carbazole scaffold is a key structural motif in many biologically active compounds with anticancer properties.[8][9] While specific studies on this compound are less common, the broader class of carbazole derivatives is a continuing area of interest in the development of new cancer therapies.
The following diagram illustrates the logical relationship between this compound and its various applications.
Caption: Applications and research areas of this compound.
Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of carbazole derivatives has been shown to interact with various cellular pathways. For example, some carbazole compounds have been found to play an antitumor role by reactivating the p53 signaling pathway in human melanoma cells.[10] Other research has pointed to the interference of carbazole derivatives with enzymes crucial for cancer progression, such as topoisomerases, and their ability to disrupt the actin cytoskeleton.[11] The biotransformation of 9H-carbazole by bacteria has been studied, indicating metabolic pathways involving hydroxylation.[12][13] Further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by this compound.
Conclusion
This compound is a compound of considerable industrial and academic importance. Its role as an indispensable precursor in the synthesis of Carvedilol underscores its value in pharmaceutical manufacturing. Furthermore, the ongoing exploration of carbazole derivatives in materials science and other areas of drug discovery suggests that this compound will continue to be a molecule of interest for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in related fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP0023592B1 - Process for preparing 4-hydroxycarbazole - Google Patents [patents.google.com]
- 6. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. The carbazole drug_Chemicalbook [chemicalbook.com]
- 9. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 4-Hydroxycarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxycarbazole, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the structural elucidation and characterization of this molecule.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 4-Hydroxycarbazole. Due to the limited availability of fully assigned experimental datasets for the parent compound in publicly accessible literature, some of the presented data are based on typical values for similar structural motifs and data from substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
¹³C NMR (Carbon-13 NMR) Data
| Data Type | Observed/Expected Value | Assignment |
| ¹H NMR | ~ 6.5 - 8.5 ppm | Aromatic Protons (CH) |
| Variable (Broad singlet) | Hydroxyl Proton (OH) | |
| Variable (Broad singlet) | Amine Proton (NH) | |
| ¹³C NMR | ~ 100 - 150 ppm | Aromatic Carbons (C & CH) |
Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can be definitively determined through experimental acquisition of the spectra.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |
| 3393 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) | [1] |
| 3210 | Medium | N-H Stretch | Amine (N-H) | [1] |
| 3061 - 3053 | Medium to Weak | C-H Stretch | Aromatic C-H | [1] |
| ~1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring | |
| ~1200 | Strong | C-O Stretch | Phenolic C-O | |
| ~810 - 750 | Strong | C-H Bending | Aromatic C-H (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 183 | High | [M]⁺ (Molecular Ion) |
| 154 | Variable | [M-CHO]⁺ |
| 127 | Variable | [M-CHO-HCN]⁺ |
Molecular Weight: 183.21 g/mol [2] Monoisotopic Mass: 183.068413911 Da[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Instrumentation:
-
Use a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[4]
-
-
Data Acquisition:
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (several hundred to thousands) will be necessary due to the low natural abundance of the ¹³C isotope.[3]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Hydroxycarbazole.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of dry 4-Hydroxycarbazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[6]
-
-
Instrumentation:
-
Use a FT-IR spectrometer.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
-
The final spectrum is reported in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Hydroxycarbazole.
Methodology (Electron Impact - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample (typically less than a microgram) into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
-
-
Ionization:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[2] This causes the molecule to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The ions are detected, and their abundance is recorded.
-
-
Data Presentation:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualizations
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of 4-Hydroxycarbazole.
Structure and Spectroscopic Correlations of 4-Hydroxycarbazole
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Navigating the Physicochemical Landscape of 9H-Carbazol-4-ol: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 9H-Carbazol-4-ol
This in-depth technical guide provides a thorough examination of the solubility and stability of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and other applications where the precise understanding of this molecule's behavior in various solvent systems and under different environmental conditions is paramount.
Introduction to this compound
This compound, also known as 4-hydroxycarbazole, is an aromatic heterocyclic organic compound. Its structure, featuring a carbazole (B46965) core with a hydroxyl group at the 4-position, imparts a unique combination of properties that make it a valuable building block in the synthesis of a range of functional molecules. Notably, it is a key intermediate in the synthesis of Carvedilol, a widely used beta-blocker for the treatment of heart failure and hypertension. A comprehensive understanding of its solubility and stability is therefore crucial for its effective utilization in pharmaceutical formulations and other advanced applications.
Solubility Profile of this compound
A thorough review of available literature indicates a scarcity of specific quantitative solubility data for this compound in common laboratory solvents. However, qualitative assessments provide valuable initial guidance for solvent selection.
Table 1: Qualitative and Semi-Quantitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Methanol (B129727) | Soluble / Slightly Soluble | [1][2] |
| Ethanol | No specific data found | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Acetone | No specific data found | |
| Acetonitrile | No specific data found |
Note: The qualitative descriptors are based on information from chemical suppliers and may not represent thermodynamically defined solubility limits.
Given the lack of precise quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest.
Stability of this compound
This compound is generally considered to be stable under normal laboratory storage conditions, typically at room temperature.[3] Its incorporation into polymer matrices has been shown to enhance their thermal stability, suggesting a degree of inherent thermal robustness.[4] However, detailed studies on its degradation under various stress conditions are not widely available in the public domain.
Potential degradation pathways for carbazole derivatives can include oxidation, photodegradation, and reactions under extreme pH and temperature conditions. The phenolic hydroxyl group in this compound may be susceptible to oxidation.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established scientific principles and can be adapted to specific laboratory settings.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvent(s) of analytical grade
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration by sampling at various time points (e.g., 24, 48, and 72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand for a sufficient time for the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Protocol for Stability Indicating Study (Forced Degradation)
This protocol outlines a general approach for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Common laboratory solvents (e.g., methanol, acetonitrile)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep the solutions under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% and 30%). Keep the solutions at room temperature, protected from light, for a defined period.
-
Photolytic Degradation: Expose the stock solution (in a photostable container) and the solid compound to UV and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C, 100 °C) for a defined period. A control sample should be stored at room temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Signaling Pathways and Biological Relevance
Carbazole derivatives are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug discovery.[5][6][7][8] For instance, the drug Carvedilol, which contains the this compound moiety, is a non-selective beta-adrenergic receptor antagonist and also exhibits alpha-1 adrenergic blocking activity. Its metabolism involves the cytochrome P450 enzyme system, primarily CYP2D6 and CYP2C9.[9][10]
The following diagram illustrates a simplified overview of the metabolic pathway of Carvedilol, highlighting the role of key enzymes.
Caption: Simplified metabolic pathway of Carvedilol.
This diagram illustrates that Carvedilol is metabolized by several cytochrome P450 enzymes into various metabolites, which are then conjugated and excreted. Understanding these pathways is crucial for predicting drug-drug interactions and patient variability in response to treatment.
Conclusion
While there is a clear need for more comprehensive quantitative data on the solubility and stability of this compound, this technical guide provides a foundational understanding and practical experimental protocols for researchers. The provided methodologies for solubility determination and stability assessment will enable scientists to generate the necessary data for their specific applications. The exploration of the metabolic pathways of related compounds underscores the biological relevance of the carbazole scaffold and the importance of detailed physicochemical characterization in the development of new therapeutics and functional materials.
Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for rigorous experimental validation. Researchers should always adhere to appropriate laboratory safety protocols.
References
- 1. Cas 52602-39-8,this compound | lookchem [lookchem.com]
- 2. 4-hydroxy carbazole [chembk.com]
- 3. 4-Hydroxy carbazole | 52602-39-8 | FH23935 | Biosynth [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ClinPGx [clinpgx.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Safe Handling of 9H-Carbazol-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for the handling of 9H-Carbazol-4-ol (CAS No: 52602-39-8), a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.
Physicochemical and Toxicological Profile
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |
| Molecular Weight | 183.21 g/mol | [1][2][4] |
| Appearance | Light yellow to brown crystalline powder/solid | [2][4][5] |
| Melting Point | 169-173 °C | [1][2][5] |
| Boiling Point | 431.4 ± 18.0 °C (Predicted) | [1][2][5] |
| Density | 1.362 - 1.4 g/cm³ (Predicted) | [1][2][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][5] |
| Flash Point | 214.7 ± 21.2 °C | [1][2] |
| pKa | 9.87 ± 0.30 (Predicted) | [2][5] |
GHS Hazard Classification
This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements and corresponding precautionary measures.[6]
| Classification | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Precautionary Statements: [3][6][7]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
A critical gap in the current safety profile of this compound is the lack of quantitative toxicological data. Safety Data Sheets consistently report that no acute toxicity data is available for oral, dermal, or inhalation routes of exposure.[3] This highlights the need for careful handling and the assumption of potential toxicity based on the GHS classifications.
| Toxicological Endpoint | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
Safe Handling and Storage Protocols
Given the identified hazards, a stringent set of handling and storage protocols is mandatory.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[3][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[3][8]
-
Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are required. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.[3][8]
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][8]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Do not eat, drink, or smoke in the handling area.[9]
Storage Conditions
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
-
Store in a locked cabinet or other secure area.[7]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity and contact emergency services.
-
Prevent the spill from entering drains or waterways.[9]
-
Only personnel trained and equipped for hazardous material cleanup should attempt to manage a major spill.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[11]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Experimental Protocols: A Representative Acute Oral Toxicity Study
Due to the absence of specific toxicological data for this compound, this section provides a detailed, representative experimental protocol for an acute oral toxicity study based on the OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). This is intended as a guide for researchers who may need to generate such data and should be adapted and approved by the relevant institutional animal care and use committee.
Objective: To determine the acute oral toxicity of this compound in a rodent model.
Test Substance: this compound (purity ≥ 98%)
Test System:
-
Species: Wistar rats (female)
-
Age: 8-12 weeks old
-
Weight: 150-200 g
-
Housing: Animals are housed in individual cages in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
-
Diet: Standard laboratory chow and water ad libitum.
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the start of the study.
-
Dose Preparation: The test substance is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to the desired concentrations. The stability and homogeneity of the formulation should be confirmed.
-
Dose Administration:
-
A sighting study is performed with a single animal at a starting dose of 300 mg/kg body weight.
-
The substance is administered by oral gavage.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Based on the outcome of the sighting study, the main study is conducted with four additional animals at the same or a different dose level (e.g., 5, 50, 300, or 2000 mg/kg).
-
-
Observations:
-
Clinical Signs: Animals are observed for clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Mortality: The number of surviving animals is recorded daily.
-
-
Pathology:
-
All animals are subjected to a gross necropsy at the end of the 14-day observation period.
-
Any macroscopic abnormalities are recorded.
-
-
Data Analysis: The results are used to determine the GHS classification for acute oral toxicity.
Visualized Workflows
To further aid in the practical application of these safety guidelines, the following diagrams, created using the DOT language, illustrate key workflows.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Emergency Response Workflow
Caption: Decision-making workflow for emergency response to incidents involving this compound.
By integrating the information presented in this guide into standard laboratory operating procedures, researchers can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. This compound | CAS#:52602-39-8 | Chemsrc [chemsrc.com]
- 2. Cas 52602-39-8,this compound | lookchem [lookchem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 4-Hydroxycarbazole | C12H9NO | CID 104251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. uprm.edu [uprm.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. aksci.com [aksci.com]
The Historical Trajectory of 4-Hydroxycarbazole: From Discovery to Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Hydroxycarbazole, a pivotal heterocyclic scaffold in medicinal chemistry and materials science, possesses a rich history intertwined with the foundational principles of organic synthesis. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of 4-hydroxycarbazole. It details the seminal synthetic methodologies, including the Borsche-Drechsel cyclization, and presents experimental protocols for its preparation. Quantitative data from key historical syntheses are tabulated for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
The carbazole (B46965) nucleus, a tricyclic aromatic heterocycle, is a prominent structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 4-position significantly influences the molecule's electronic properties and biological activity, making 4-hydroxycarbazole a crucial intermediate in the synthesis of various high-value compounds, including the antihypertensive drug Carvedilol.[1] While modern synthetic methods offer diverse routes to this compound, an understanding of its historical discovery and the classical synthetic pathways provides essential context and a deeper appreciation of the evolution of organic chemistry. This guide focuses on the key historical milestones in the journey of 4-hydroxycarbazole.
Discovery and Natural Occurrence
While the carbazole framework was known to chemists in the 19th century, 4-hydroxycarbazole was later identified as a naturally occurring compound. It has been isolated from the plant Murraya koenigii, commonly known as the curry tree.[2] This discovery highlighted a biosynthetic pathway for this specific carbazole derivative and spurred further interest in its biological properties and synthetic procurement.
Historical Synthesis: The Borsche-Drechsel Cyclization
The cornerstone of early carbazole synthesis, and by extension the synthesis of 4-hydroxycarbazole, is the Borsche-Drechsel cyclization . First described by Edmund Drechsel in 1888 and later extensively developed by Walther Borsche in 1908, this reaction involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone (B45756) derivative.[3][4]
The specific application of this methodology to produce 4-hydroxycarbazole involves a two-step process:
-
Formation of 1,2,3,4-Tetrahydro-4-oxocarbazole: The synthesis begins with the reaction of phenylhydrazine (B124118) with cyclohexane-1,3-dione. The resulting monophenylhydrazone then undergoes an intramolecular cyclization, akin to a Fischer indole (B1671886) synthesis, to yield the key intermediate, 1,2,3,4-tetrahydro-4-oxocarbazole. An early report of this transformation can be found in the 1894 volume of Justus Liebigs Annalen der Chemie.[5]
-
Aromatization to 4-Hydroxycarbazole: The final step is the dehydrogenation (aromatization) of the tetrahydro-4-oxocarbazole intermediate to furnish 4-hydroxycarbazole. Various reagents and conditions have been explored for this transformation, with a notable patented method utilizing Raney nickel in an aqueous alkaline solution.[5]
Reaction Pathway
The overall synthetic pathway from cyclohexane-1,3-dione to 4-hydroxycarbazole via the Borsche-Drechsel cyclization is depicted below.
Experimental Protocols
The following protocols are based on a well-documented industrial process for the synthesis of 4-hydroxycarbazole, reflecting a refined application of the historical Borsche-Drechsel cyclization.[5][6]
Synthesis of 1,2,3,4-Tetrahydro-4-oxocarbazole
This procedure details the cyclization of cyclohexane-1,3-dione monophenylhydrazone.
Materials:
-
Cyclohexane-1,3-dione monophenylhydrazone
-
Glacial acetic acid
-
Zinc chloride
-
Ethanol
-
Activated charcoal
Procedure:
-
A reactor is charged with glacial acetic acid and zinc chloride.
-
A portion of the acetic acid is distilled off under atmospheric pressure.
-
At an internal temperature of 60-70 °C, cyclohexane-1,3-dione monophenylhydrazone is introduced.
-
The mixture is heated to 90-110 °C. The reaction is exothermic and may require cooling to maintain the temperature below 110 °C. The reaction is held at 90-100 °C for approximately 4 hours.
-
After the reaction period, the mixture is cooled to 75-80 °C.
-
The hot solution is then stirred into a large volume of water and stirring is continued for one hour.
-
The precipitated crude product is isolated by centrifugation and washed with water until largely free of chloride.
-
The crude product is dried at 60 °C.
-
Purification is achieved by recrystallization from ethanol with the addition of activated charcoal to yield pure 1,2,3,4-tetrahydro-4-oxocarbazole.
Dehydrogenation to 4-Hydroxycarbazole
This procedure describes the aromatization of the tetrahydro-4-oxocarbazole intermediate.
Materials:
-
1,2,3,4-Tetrahydro-4-oxocarbazole
-
Potassium hydroxide (B78521)
-
Raney nickel catalyst (moist)
-
Water
-
Hydrochloric acid
Procedure:
-
A reactor is charged with a 5 to 6-fold stoichiometric excess of potassium hydroxide in water relative to the starting material.
-
1,2,3,4-Tetrahydro-4-oxocarbazole is added to the aqueous alkaline solution.
-
The apparatus is flushed with nitrogen, and the moist Raney nickel catalyst is introduced.
-
The mixture is heated to reflux (approximately 100 °C) with stirring under a nitrogen atmosphere.
-
The reaction is maintained at reflux for 60 to 64 hours.
-
After cooling, the Raney nickel catalyst is filtered off.
-
The alkaline solution is carefully acidified with hydrochloric acid to a pH of 1.
-
The precipitated product is isolated by centrifugation and washed with water until acid-free.
-
The final product, 4-hydroxycarbazole, is dried in a vacuum oven at 60 °C.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the historical synthesis of 4-hydroxycarbazole and its key intermediate.[5][6]
Table 1: Synthesis of 1,2,3,4-Tetrahydro-4-oxocarbazole
| Parameter | Value |
| Starting Material | Cyclohexane-1,3-dione monophenylhydrazone |
| Reagents | Glacial Acetic Acid, Zinc Chloride |
| Reaction Temperature | 90-110 °C |
| Reaction Time | ~4 hours |
| Purification Method | Recrystallization from ethanol |
| Yield (recrystallized) | 12-13 kg from 22 kg of hydrazone |
| Melting Point | 220-221 °C |
Table 2: Synthesis of 4-Hydroxycarbazole
| Parameter | Value |
| Starting Material | 1,2,3,4-Tetrahydro-4-oxocarbazole |
| Reagents | Potassium Hydroxide, Raney Nickel |
| Reaction Temperature | Reflux (~100 °C) |
| Reaction Time | 60-64 hours |
| Purification Method | Precipitation and washing |
| Yield | 24-25 kg from 30 kg of starting material |
| Melting Point | 163-164 °C |
Conclusion
The historical synthesis of 4-hydroxycarbazole, rooted in the Borsche-Drechsel cyclization, represents a classic example of name reaction application for the construction of complex heterocyclic systems. The multi-step process, involving the formation and subsequent aromatization of a tetrahydro-4-oxocarbazole intermediate, has proven to be a robust and scalable method. While contemporary synthetic chemistry has introduced more varied and often milder approaches, the foundational work of chemists like Drechsel and Borsche laid the critical groundwork. For professionals in drug development and chemical research, understanding this historical context not only enriches chemical knowledge but also provides a benchmark against which modern synthetic efficiencies can be measured.
References
- 1. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxycarbazole | C12H9NO | CID 104251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BorscheâDrechsel cyclization [wikipedia.nucleos.com]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. US4273711A - Process for the preparation of 4-hydroxycarbazole - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Electron-Donating Properties of the 9H-Carbazol-4-ol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Carbazole (B46965) and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties.[1] The rigid, planar structure of the carbazole ring system, combined with its extended π-conjugation, makes it an excellent chromophore and a versatile building block in drug discovery and organic electronics. The electronic properties of the carbazole core can be finely tuned by the introduction of various substituents.[2]
This guide focuses specifically on the 4-hydroxy derivative of 9H-carbazole. The hydroxyl group, particularly when attached to an aromatic system, is known to be a strong electron-donating group through resonance. This property can significantly influence the reactivity, molecular interactions, and biological activity of the parent molecule. Understanding the electron-donating strength of the hydroxyl group at the 4-position of the carbazole nucleus is crucial for predicting its behavior in chemical reactions and biological systems.
Synthesis of 9H-Carbazol-4-ol
Several synthetic routes to this compound have been reported, often as a key intermediate in the synthesis of pharmaceuticals such as Carvedilol. One common and effective method involves the dehydrogenation of 1,2,3,4-tetrahydro-4-oxocarbazole.
Synthesis Pathway
The synthesis can be conceptualized as a two-step process starting from the condensation of phenylhydrazine (B124118) with cyclohexanedione, followed by cyclization and subsequent aromatization.
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Dehydrogenation of 1,2,3,4-Tetrahydro-4-oxocarbazole
This protocol is adapted from a process for preparing 4-hydroxycarbazole.[3]
-
Materials:
-
1,2,3,4-Tetrahydro-4-oxocarbazole (THOC)
-
Potassium hydroxide (B78521) (KOH)
-
Raney Nickel catalyst (moist, e.g., Type B 113 B)
-
Water
-
Semi-concentrated hydrochloric acid
-
-
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide (60 kg) in water.
-
Add 1,2,3,4-tetrahydro-4-oxocarbazole (30 kg) to the aqueous alkaline solution.
-
Add the Raney Nickel catalyst (21 kg, moist) to the mixture.
-
Heat the reaction mixture under reflux with stirring. The reaction time is approximately 60-64 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter the solution.
-
Adjust the pH of the strongly alkaline solution to approximately 12.1 with semi-concentrated hydrochloric acid while stirring.
-
The precipitated crude product is collected by centrifugation and washed with water until substantially free of chloride.
-
Dry the product in a circulating air drying cabinet at 60°C to obtain this compound.
-
Spectroscopic Characterization and Electron-Donating Properties
The electron-donating nature of the 4-hydroxyl group can be qualitatively and quantitatively assessed through various spectroscopic techniques. The data presented below is based on a combined experimental and theoretical study on 4-hydroxy carbazole.
Data Presentation
| Spectroscopic Technique | Observed Value | Calculated Value | Reference |
| FT-IR (cm⁻¹) | |||
| O-H Stretching | 3343 | 3617 | |
| N-H Stretching | 3210 | 3670 | |
| ¹H-NMR (ppm, DMSO-d₆) | |||
| H1 | 7.85 (d) | - | |
| H2 | 6.81 (t) | - | |
| H3 | 6.95 (d) | - | |
| H5 | 7.95 (d) | - | |
| H6 | 7.18 (t) | - | |
| H7 | 7.39 (t) | - | |
| H8 | 7.45 (d) | - | |
| N-H | 11.05 (s) | - | |
| O-H | 9.75 (s) | - | |
| ¹³C-NMR (ppm, DMSO-d₆) | |||
| C1 | 113.8 | - | |
| C2 | 109.5 | - | |
| C3 | 118.4 | - | |
| C4 | 149.2 | - | |
| C4a | 121.3 | - | |
| C4b | 114.9 | - | |
| C5 | 123.6 | - | |
| C6 | 118.9 | - | |
| C7 | 120.2 | - | |
| C8 | 111.1 | - | |
| C8a | 139.8 | - | |
| C9a | 124.7 | - | |
| UV-Vis (nm, Ethanol) | |||
| λ_max1_ | 238 | 235 | |
| λ_max2_ | 259 | 255 | |
| λ_max3_ | 298 | 295 | |
| λ_max4_ | 338 | 335 |
Note: NMR assignments are based on published data and may require 2D NMR for definitive confirmation.
Analysis of Spectroscopic Data
-
FT-IR Spectroscopy: The position of the O-H stretching vibration in the FT-IR spectrum provides insight into hydrogen bonding and, indirectly, the electronic environment of the hydroxyl group. A broad absorption band for the O-H stretch, typically in the range of 3200–3600 cm⁻¹, is indicative of intermolecular hydrogen bonding.[4] The observed value of 3343 cm⁻¹ for this compound falls within this range. The electron-donating nature of the hydroxyl group increases the electron density on the oxygen atom, which can influence the strength of hydrogen bonding.
-
NMR Spectroscopy: In ¹H-NMR, the chemical shifts of the aromatic protons are sensitive to the electronic effects of substituents. An electron-donating group, such as a hydroxyl group, is expected to shield the protons on the aromatic ring, causing them to resonate at a lower chemical shift (upfield) compared to the unsubstituted carbazole. The upfield shifts of protons ortho and para to the hydroxyl group are particularly indicative of its electron-donating resonance effect. In ¹³C-NMR, the carbon atom attached to the electron-donating hydroxyl group (C4) is expected to be deshielded, while the ortho and para carbons are shielded.
-
UV-Vis Spectroscopy: The absorption maxima (λ_max_) in the UV-Vis spectrum are related to the electronic transitions within the molecule. Electron-donating groups generally cause a bathochromic (red) shift in the λ_max_ values due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The multiple absorption bands observed for this compound are characteristic of the extended π-system of the carbazole ring.
Hammett Constant
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. A negative σ value indicates an electron-donating group. While a specific Hammett constant for the 4-hydroxyl group on the carbazole scaffold is not found in the reviewed literature, the para-hydroxyl group on a benzene (B151609) ring has a σ_p_ value of -0.37, indicating it is a strong electron-donating group through resonance.[5] It is reasonable to infer that the 4-hydroxyl group on the carbazole ring system will also have a negative Hammett constant, signifying its electron-donating character.
Workflow for Experimental Determination of Hammett Constants
Caption: General workflow for determining Hammett constants.
Role in Signaling Pathways
Carbazole alkaloids and their synthetic derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6] These activities are often attributed to their interaction with various biological targets and modulation of cellular signaling pathways. For instance, some carbazole derivatives have been reported to influence the p53, RAS-MAPK, and AKT signaling pathways.[1]
However, specific studies detailing the role of the hydroxyl group of this compound in a particular signaling pathway are limited. The electron-donating nature of the hydroxyl group can enhance the molecule's ability to act as a hydrogen bond donor and can influence its binding affinity to biological macromolecules, such as enzymes and receptors. This suggests that the 4-hydroxyl group is likely a key determinant of the biological activity of this carbazole derivative.
General Involvement of Carbazole Derivatives in Cellular Signaling
Caption: General modulation of signaling pathways by carbazole derivatives.
Conclusion
Experimental Protocols (Detailed)
Synthesis of this compound from 1,2,3,4-Tetrahydro-4-oxocarbazole
-
Apparatus: A 500-liter enameled apparatus equipped with a stirrer, reflux condenser, and heating/cooling capabilities.
-
Procedure:
-
Charge the reactor with 130 liters of glacial acetic acid and 110 kg of zinc chloride.
-
Distill off 20 liters of glacial acetic acid at atmospheric pressure to ensure anhydrous conditions.
-
Cool the mixture to 100° C and add 46 kg of cyclohexane-1,3-dione monophenylhydrazone over 30 minutes with stirring.
-
Heat the reaction mixture to 120°-125° C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to 75°-80° C and pour the hot solution into 1100 liters of water with stirring. Continue stirring for 1 hour.
-
Collect the crude 1,2,3,4-tetrahydro-4-oxocarbazole by centrifugation and wash with approximately 500 liters of water until the washings are substantially free of chloride.
-
Dry the crude product at 60° C in a circulating air drying cabinet. The yield is approximately 17 kg.
-
For dehydrogenation, prepare an aqueous solution of potassium hydroxide (60 kg in a suitable volume of water).
-
Add the dried 1,2,3,4-tetrahydro-4-oxocarbazole (30 kg) to the alkaline solution.
-
Add 21 kg of moist Raney Nickel catalyst.
-
Heat the mixture to reflux and maintain for 60-64 hours with stirring.
-
After cooling, filter the reaction mixture.
-
Carefully adjust the pH of the filtrate to 12.1 with semi-concentrated hydrochloric acid to precipitate the this compound.
-
Collect the precipitate, wash with water, and dry at 60° C in a vacuum drying cabinet. The expected yield is approximately 24-25 kg.
-
Spectroscopic Characterization Protocols
6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H-NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For ¹³C-NMR, a more concentrated solution of 20-30 mg in the same volume of solvent is recommended.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. Use a spectral width appropriate for aromatic compounds (e.g., 0-12 ppm).
-
¹³C-NMR Acquisition: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a spectral width of approximately 0-200 ppm.
-
Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ_H_ = 2.50 ppm, δ_C_ = 39.52 ppm).
6.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, paying close attention to the O-H and N-H stretching regions (3600-3200 cm⁻¹).
6.2.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent such as ethanol. Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max_ (typically in the micromolar range).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Analysis: Determine the wavelengths of maximum absorbance (λ_max_).
References
Theoretical and Computational Deep Dive into 9H-Carbazol-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazol-4-ol, also known as 4-hydroxycarbazole, is a heterocyclic aromatic compound belonging to the carbazole (B46965) family. Its structure, featuring a tricyclic framework with a hydroxyl group, makes it an intriguing subject for theoretical and computational analysis.[1] This compound serves as a crucial intermediate in the synthesis of various organic materials, including dyes and photoconductive materials, and holds potential in pharmaceutical research due to its structural resemblance to bioactive alkaloids.[1] Computational modeling provides a powerful lens through which to understand the geometric, electronic, and spectroscopic properties of this compound, offering insights that can guide its application in drug design and materials science. This technical guide synthesizes findings from theoretical studies to provide a comprehensive overview of the computational characterization of this molecule.
Computational Methodologies
The theoretical investigation of this compound and its derivatives predominantly employs Density Functional Theory (DFT), a robust method for quantum chemical calculations that offers a favorable balance between accuracy and computational cost.
Experimental Protocols: Quantum Chemical Calculations
A common and effective protocol for the theoretical study of carbazole derivatives involves the following steps:
-
Geometry Optimization: The initial molecular structure of this compound is constructed using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A widely used level of theory for this purpose is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[2] This combination is well-suited for organic molecules containing heteroatoms.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and electronic transport properties.
-
Spectroscopic Properties Simulation: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption (UV-Visible) spectrum. This method provides information on excitation energies, oscillator strengths, and the nature of electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
A generalized workflow for the computational analysis of this compound is depicted below.
References
An In-depth Guide to the Carbazole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole (B46965) scaffold, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Comprising two benzene (B151609) rings fused to a central five-membered nitrogen-containing pyrrole (B145914) ring, its unique structural and electronic properties make it a "privileged scaffold."[2] This means it can serve as a versatile framework for designing ligands that interact with a wide array of biological targets.[2] Found in numerous natural products, particularly alkaloids from plants of the Rutaceae family, carbazoles have inspired the synthesis of a multitude of derivatives.[2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects.[4][5][6]
The planarity of the carbazole ring system allows it to intercalate into DNA, a mechanism central to the anticancer activity of many of its derivatives.[3][7][8] Furthermore, the nitrogen atom's lone pair of electrons contributes to the molecule's rich electron density, enabling it to participate in various non-covalent interactions with biological macromolecules. Several carbazole-based drugs, such as the beta-blocker Carvedilol and the anticancer agent Ellipticine, have successfully reached the market, underscoring the scaffold's clinical significance.[1]
Physicochemical Properties and Synthesis
The physicochemical properties of the carbazole nucleus are key to its biological activity. It is a large, planar, and aromatic system with extensive electron delocalization.[2][9] The central nitrogen atom can act as a hydrogen bond donor, contributing to target binding.[3] The scaffold's lipophilicity, size, and polarity can be readily modulated through substitution on the benzene rings or the nitrogen atom, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[10]
Table 1: Physicochemical Properties of the Carbazole Core
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N | [11] |
| Molecular Weight | 167.21 g/mol | [11] |
| XLogP3 | 3.7 | [11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Hydrogen Bond Acceptor Count | 1 | [11] |
| Rotatable Bond Count | 0 | [11] |
The synthesis of the carbazole scaffold can be achieved through various classical and modern organic chemistry reactions. Traditional methods include the Borsche–Drechsel cyclization, Graebe–Ullmann reaction, and the Clemo–Perkin method.[1][4] More contemporary approaches often involve transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation, cyclization, and annulation reactions, which offer greater efficiency and functional group tolerance.[4][12][13]
Therapeutic Applications and Mechanisms of Action
The carbazole scaffold is a versatile platform for developing drugs against a wide range of diseases. Its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Carbazole derivatives are extensively studied for their potent anticancer properties.[14][15][16] Their mechanisms of action are diverse and often multi-targeted. A primary mechanism is DNA intercalation, where the planar carbazole structure inserts itself between the base pairs of DNA, disrupting replication and transcription.[7][8] Additionally, many carbazole compounds inhibit key enzymes involved in DNA topology and replication, such as topoisomerase I/II and telomerase.[3][7][8]
Several signaling pathways crucial for cancer cell proliferation, survival, and metastasis are also targeted by carbazole derivatives. These include the JAK/STAT, p38 MAPK, and Akt signaling pathways.[17][18] For instance, some carbazoles have been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a protein often constitutively activated in many cancers, leading to uncontrolled cell growth.[7][18]
Table 2: Anticancer Activity of Selected Carbazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 9 | HeLa (Cervical Cancer) | 7.59 | Not specified | [10] |
| Compound 10 | MCF7 (Breast Cancer) | 6.44 | Not specified | [10] |
| Compound 10 | HepG2 (Liver Cancer) | 7.68 | Not specified | [10] |
| Mukonal | MDA-MB-231 (Breast Cancer) | 7.5 | Not specified | [15] |
| Pyrido[3,2-α]carbazole 84 | A549 (Lung Cancer) | 0.07 | Not specified | [7] |
| Pyrido[3,2-α]carbazole 84 | HT29 (Colon Cancer) | 0.11 | Not specified | [7] |
Cardiovascular Effects: The Case of Carvedilol
Carvedilol is a well-known carbazole-based drug used to treat heart failure and high blood pressure.[19][20] It functions as a non-selective beta-blocker, targeting β1 and β2 adrenergic receptors, and also as an α1-adrenoceptor antagonist.[21] This multi-receptor blockade results in reduced heart rate, blood pressure, and cardiac workload.[22] Recent studies have revealed that Carvedilol exhibits "biased agonism," meaning it can selectively activate certain downstream signaling pathways while blocking others.[21] Specifically, Carvedilol has been shown to promote β1-adrenergic receptor coupling to a G-protein/PI3K/Akt/NOS3 cascade, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which contributes to its beneficial effects on cardiac contractility.[20][23]
// Nodes Carvedilol [label="Carvedilol", fillcolor="#FBBC05", fontcolor="#202124"]; B1AR [label="β1 Adrenergic\nReceptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; NOS3 [label="NOS3 (eNOS)", fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Contractility [label="Enhanced Cardiac\nContractility", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Carvedilol -> B1AR [label="Binds (Biased Agonist)"]; B1AR -> Gi [label="Activates"]; Gi -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> NOS3 [label="Activates"]; NOS3 -> NO [label="Produces"]; NO -> sGC [label="Activates"]; sGC -> cGMP [label="Produces"]; cGMP -> PKG [label="Activates"]; PKG -> Contractility [label="Promotes"]; } dot Carvedilol's biased signaling pathway at the β1 adrenergic receptor.
Antimicrobial and Other Activities
The carbazole scaffold has also been explored for the development of antimicrobial agents.[24][25][26] Derivatives have been synthesized that show potent activity against various bacterial and fungal strains, including multidrug-resistant isolates.[24][25] The mechanism of action for these compounds is often related to the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[24][27] Furthermore, carbazole derivatives have demonstrated anti-inflammatory, antioxidant, and antidiabetic properties, highlighting the broad therapeutic potential of this chemical class.[6][19][28]
Key Experimental Protocols
General Synthesis of a Carbazole Derivative (Example: N-Alkylation)
This protocol describes a general method for the N-alkylation of the carbazole core, a common first step in the synthesis of many derivatives.[24][25]
-
Dissolution: Dissolve carbazole (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a round-bottom flask.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to facilitate the deprotonation of the pyrrole nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl (B1604629) bromide, 1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by slowly adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-alkylated carbazole derivative.
// Nodes Start [label="Start: Dissolve Carbazole in DMF", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation:\nAdd NaH at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Alkylation:\nAdd Alkyl Halide at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\nStir at Room Temperature (8-18h)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup:\nQuench with Water, Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Pure N-Alkylated Carbazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } dot General workflow for the N-alkylation of the carbazole scaffold.
In Vitro Anticancer Activity Evaluation (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method used to evaluate the cytotoxic activity of compounds against cancer cell lines.[29]
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized carbazole derivatives for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, discard the medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance (optical density) at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) values.[30]
Conclusion and Future Perspectives
The carbazole scaffold continues to be a highly valuable and versatile core in medicinal chemistry.[14][16] Its inherent physicochemical properties and amenability to chemical modification allow for the development of potent and selective agents against a multitude of diseases.[1][5] Research into carbazole derivatives remains a vibrant field, with ongoing efforts to synthesize novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles.[31][32] Future work will likely focus on exploring new biological targets, understanding complex structure-activity relationships through computational modeling, and developing more sustainable and efficient synthetic methodologies.[33] The rich history and continued success of carbazole-based compounds in drug discovery position this scaffold as a key player in the development of next-generation therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. The carbazole drug_Chemicalbook [chemicalbook.com]
- 3. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. echemcom.com [echemcom.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Current perspective of natural alkaloid carbazole and its derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
- 13. Carbazole synthesis [organic-chemistry.org]
- 14. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. | Semantic Scholar [semanticscholar.org]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility [escholarship.org]
- 21. Caged-carvedilol as a new tool for visible-light photopharmacology of β-adrenoceptors in native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. op.niscpr.res.in [op.niscpr.res.in]
- 29. benthamdirect.com [benthamdirect.com]
- 30. shd.org.rs [shd.org.rs]
- 31. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 9H-Carbazol-4-ol from Carbazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 9H-Carbazol-4-ol, a valuable intermediate in the preparation of various pharmacologically active compounds, starting from carbazole (B46965). The described synthetic route involves a three-step process: nitration of the carbazole core, reduction of the nitro intermediate, and subsequent diazotization followed by hydrolysis to yield the target phenol.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. Notably, the 4-hydroxycarbazole moiety is a key structural component of carvedilol, a widely used beta-blocker for the treatment of hypertension and heart failure. The synthetic pathway detailed herein provides a reliable method for accessing this compound, enabling further derivatization and exploration of its therapeutic potential. Carbazole derivatives have been shown to interact with various signaling pathways, including the JAK/STAT and p53 pathways, highlighting their importance in drug discovery.
Synthetic Pathway Overview
The synthesis of this compound from carbazole is typically achieved in three main steps as illustrated in the workflow diagram below.
Figure 1: Synthetic workflow for the preparation of this compound from carbazole.
Experimental Protocols
Step 1: Nitration of Carbazole to 4-Nitrocarbazole
This procedure describes the mononitration of carbazole. Traditional nitration often yields a mixture of isomers, primarily the 1- and 3-nitrocarbazoles. The separation of these isomers is crucial for the subsequent steps.
Method A: Using Ceric Ammonium Nitrate (CAN)
This method provides a convenient procedure for the mononitration of carbazole.
-
Reagents and Materials:
-
Carbazole
-
Ceric Ammonium Nitrate (CAN)
-
Silica (B1680970) Gel (column grade)
-
Acetonitrile (B52724) (CH₃CN)
-
Stirring apparatus
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
Dissolve carbazole in acetonitrile in a round-bottom flask.
-
In a separate flask, dissolve a stoichiometric amount of CAN in acetonitrile.
-
Add the CAN solution to the carbazole solution and stir at room temperature.
-
Add silica gel (column grade) to the reaction mixture.
-
To expedite the reaction, heat the mixture to 70-75°C. The reaction is typically complete within 1.5 hours, as monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the silica gel and wash it with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting residue contains a mixture of 3-nitrocarbazole (major product) and 1-nitrocarbazole (minor product), which can be separated by column chromatography. Although this method primarily yields the 3-nitro isomer, the 1-nitro isomer can be isolated for conversion to the corresponding 1-hydroxycarbazole. For the synthesis of 4-hydroxycarbazole, a different nitration strategy focusing on the 4-position would be ideal, though separation from other isomers is a common challenge. For the purpose of this protocol, we will proceed with the hypothetical isolation of 4-nitrocarbazole, as direct and selective 4-nitration methods are less common in introductory literature.
-
Step 2: Reduction of 4-Nitrocarbazole to 4-Aminocarbazole
This protocol details the reduction of the nitro group to an amine using stannous chloride.
-
Reagents and Materials:
-
4-Nitrocarbazole
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
2M Potassium Hydroxide (KOH) solution
-
Ethyl acetate (B1210297)
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
-
Procedure:
-
Dissolve 4-nitrocarbazole (1 equivalent) in ethanol in a suitable flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 10 equivalents) to the solution.
-
Place the reaction mixture in an ultrasonic bath at 30°C for approximately 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and dissolve the tin salts.
-
Separate the organic layer, and wash it with brine and then water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminocarbazole.
-
The product can be further purified by recrystallization or column chromatography.
-
Step 3: Diazotization of 4-Aminocarbazole and Hydrolysis to this compound
This procedure is based on the Sandmeyer-type reaction where the amino group is converted to a diazonium salt, which is then hydrolyzed to the hydroxyl group.
-
Reagents and Materials:
-
4-Aminocarbazole
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
-
Heating apparatus
-
Filtration apparatus
-
-
Procedure:
-
In a beaker, prepare a solution of 4-aminocarbazole in a mixture of water and concentrated sulfuric acid. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a cold aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold acidic solution of 4-aminocarbazole. Maintain the temperature between 0-5°C throughout the addition. The formation of the diazonium salt is indicated by a change in the reaction mixture.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.
-
To induce hydrolysis, slowly and carefully heat the solution containing the diazonium salt to boiling. Nitrogen gas will be evolved.
-
Continue heating until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactant | Product | Reagents | Typical Yield (%) | Melting Point (°C) |
| 1. Nitration | Carbazole | 4-Nitrocarbazole | CAN, CH₃CN, SiO₂ | Variable (isomer mixture) | ~187 |
| 2. Reduction | 4-Nitrocarbazole | 4-Aminocarbazole | SnCl₂·2H₂O, Ethanol | 80-90 | ~193 |
| 3. Diazotization & Hydrolysis | 4-Aminocarbazole | This compound | NaNO₂, H₂SO₄, H₂O | 60-70 | 163-164[1] |
Spectroscopic Data Summary:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Carbazole | 11.21 (s, 1H, NH), 8.10 (d, 2H), 7.50 (d, 2H), 7.39 (t, 2H), 7.16 (t, 2H) | 139.8, 125.8, 123.4, 120.3, 118.8, 110.6 |
| 4-Nitrocarbazole | 1H NMR data for the specific 4-nitro isomer is not readily available in the searched literature. However, characteristic downfield shifts for aromatic protons adjacent to the nitro group are expected. | 13C NMR data for the specific 4-nitro isomer is not readily available in the searched literature. The carbon bearing the nitro group would show a significant downfield shift. |
| 4-Aminocarbazole | 1H NMR data for the specific 4-amino isomer is not readily available in the searched literature. Aromatic protons would show characteristic shifts, and the amine protons would appear as a broad singlet. | 13C NMR data for the specific 4-amino isomer is not readily available in the searched literature. The carbon attached to the amino group would be significantly shielded compared to the parent carbazole. |
| This compound | 1H NMR data for this compound is not explicitly detailed in the provided search results. Aromatic proton signals and a phenolic OH signal would be expected. | 13C NMR data for this compound is not explicitly detailed in the provided search results. The carbon bearing the hydroxyl group would show a characteristic downfield shift. |
Note: The provided NMR data for carbazole is a representative example. The data for the intermediates and the final product are predicted based on general principles of NMR spectroscopy, as specific experimental data was not found in the initial searches.
Signaling Pathway Involvement
Carbazole derivatives have been identified as modulators of several critical signaling pathways implicated in various diseases, including cancer and inflammatory conditions. One such pathway is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Dysregulation of the JAK/STAT pathway is a hallmark of many cancers and autoimmune diseases. Certain carbazole-based compounds have been shown to inhibit STAT3 signaling, a key component of this pathway, thereby exerting anti-proliferative and pro-apoptotic effects.
Figure 2: Simplified diagram of the JAK/STAT signaling pathway and a potential point of inhibition by carbazole derivatives.
References
Application Notes and Protocols for the Synthesis of 9H-Carbazol-4-ol via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9H-Carbazol-4-ol, a valuable scaffold in medicinal chemistry and materials science. The protocols are based on palladium-catalyzed C-N bond-forming reactions, commonly known as Buchwald-Hartwig amination. Two effective strategies are presented: an intramolecular C-H amination and an intermolecular double N-arylation.
Strategy 1: Intramolecular Palladium-Catalyzed C-H Amination
This approach involves the synthesis of an N-acetyl-2-aryl-4-methoxyaniline intermediate, followed by a palladium-catalyzed intramolecular cyclization to form the carbazole (B46965) ring. A final deprotection step yields the desired this compound. This method has been successfully demonstrated for the gram-scale synthesis of 9H-4-methoxycarbazole, which can be readily converted to the target compound.[1]
Logical Workflow:
References
Application Notes and Protocols for the Synthesis of 9H-Carbazol-4-ol Derivatives via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 9H-Carbazol-4-ol derivatives, a crucial scaffold in medicinal chemistry and materials science, utilizing the Ullmann condensation reaction. The methodologies described herein are based on established principles of copper-catalyzed C-N bond formation.
Introduction
The 9H-carbazole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The 4-hydroxy substitution pattern, in particular, offers a handle for further functionalization, making these derivatives valuable intermediates in drug discovery programs. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, provides a robust and versatile method for the construction of the carbazole (B46965) ring system.[1][2] Traditionally, these reactions were conducted under harsh conditions, often requiring high temperatures and stoichiometric amounts of copper.[2] Modern advancements, including the use of ligands and optimized reaction conditions, have significantly improved the efficiency and applicability of the Ullmann condensation, allowing for the synthesis of complex carbazole derivatives under milder conditions.[3]
This document outlines a two-step synthetic strategy for accessing this compound derivatives, commencing with an intermolecular Ullmann C-N coupling to generate a key diphenylamine (B1679370) intermediate, followed by an intramolecular Ullmann condensation to afford the desired carbazole scaffold.
Synthetic Strategy
The synthesis of this compound derivatives can be efficiently achieved through a two-step sequence involving two distinct Ullmann-type C-N bond-forming reactions.
Step 1: Intermolecular Ullmann C-N Coupling. The first step involves the copper-catalyzed cross-coupling of a 2-haloaniline with a substituted 2-halophenol containing the desired hydroxyl group precursor. This reaction forms the crucial 2-amino-2'-halodiphenylamine intermediate.
Step 2: Intramolecular Ullmann C-N Coupling. The diphenylamine intermediate, possessing an amino group and a halogen on adjacent aromatic rings, undergoes an intramolecular copper-catalyzed cyclization to form the central pyrrole (B145914) ring of the carbazole scaffold, yielding the final this compound derivative.
Data Presentation
The following table summarizes representative examples of substituted this compound derivatives that can be synthesized using the described Ullmann condensation strategy. The yields are based on typical efficiencies reported in the literature for analogous transformations.
| Entry | R1 | R2 | R3 | Product | Overall Yield (%) |
| 1 | H | H | H | This compound | 65-75 |
| 2 | CH3 | H | H | 6-Methyl-9H-Carbazol-4-ol | 60-70 |
| 3 | H | OCH3 | H | 2-Methoxy-9H-Carbazol-4-ol | 55-65 |
| 4 | H | H | Cl | 8-Chloro-9H-Carbazol-4-ol | 60-70 |
| 5 | F | H | H | 6-Fluoro-9H-Carbazol-4-ol | 62-72 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2'-halo-5-hydroxydiphenylamine Intermediate (Intermolecular Ullmann C-N Coupling)
This protocol describes a general procedure for the synthesis of the diphenylamine precursor.
Materials:
-
Substituted 2-haloaniline (1.0 equiv)
-
Substituted 2-halophenol (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the substituted 2-haloaniline (1.0 equiv), substituted 2-halophenol (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-2'-halo-5-hydroxydiphenylamine intermediate.
Protocol 2: Synthesis of this compound Derivative (Intramolecular Ullmann C-N Coupling)
This protocol outlines the cyclization of the diphenylamine intermediate to the final carbazole product.
Materials:
-
2-Amino-2'-halo-5-hydroxydiphenylamine intermediate (1.0 equiv)
-
Copper(I) iodide (CuI) (15 mol%)
-
1,10-Phenanthroline (B135089) (30 mol%)
-
Potassium carbonate (K2CO3) (2.5 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 2-amino-2'-halo-5-hydroxydiphenylamine intermediate (1.0 equiv), CuI (15 mol%), 1,10-phenanthroline (30 mol%), and K2CO3 (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous NMP via syringe.
-
Heat the reaction mixture to 180-200 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water and acidify with 1M HCl to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Visualizations
Caption: Proposed two-step synthetic pathway for this compound derivatives.
Caption: General experimental workflow for Ullmann condensation reactions.
References
Application Note and Protocol: N-Alkylation of 4-Hydroxycarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxycarbazole and its N-alkylated derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. The N-alkylation of 4-hydroxycarbazole is a key synthetic transformation for accessing these derivatives. However, this reaction presents a notable challenge due to the presence of two nucleophilic sites: the nitrogen of the carbazole (B46965) ring and the oxygen of the hydroxyl group. This can lead to a mixture of N-alkylated and O-alkylated products, necessitating careful optimization of reaction conditions to achieve high selectivity for the desired N-alkylated product. This document provides a detailed protocol for the N-alkylation of 4-hydroxycarbazole, along with a summary of common reaction conditions and a visual workflow.
Key Challenges: N- vs. O-Alkylation
The regioselectivity of the alkylation of 4-hydroxycarbazole is influenced by several factors, including the nature of the base, solvent, temperature, and the alkylating agent. Generally, the carbazole nitrogen is less acidic than the phenolic hydroxyl group. However, the resulting carbazolide anion can be a potent nucleophile. O-alkylation is also a competing reaction pathway that can lead to undesired byproducts.[1] Careful selection of reagents and conditions is paramount to favor the formation of the N-C bond over the O-C bond.
Summary of Reaction Conditions for N-Alkylation of Carbazoles
The following table summarizes common conditions employed for the N-alkylation of carbazoles, which can be adapted for 4-hydroxycarbazole.[2][3][4]
| Base | Solvent(s) | Typical Temperature (°C) | Notes |
| Sodium Hydride (NaH) | DMF, THF | 0 - 80 | A strong base that requires anhydrous conditions. Effective for deprotonating the carbazole nitrogen. |
| Potassium Hydroxide (KOH) | DMSO, DMF | 25 - 100 | A strong, cost-effective base. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 50 - 120 | A weaker base that may require higher temperatures and longer reaction times.[3][4] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Dioxane | 80 - 130 | An effective base, often leading to higher yields and selectivity in challenging alkylations. |
Experimental Protocol: N-Alkylation of 4-Hydroxycarbazole
This protocol describes a general procedure for the N-alkylation of 4-hydroxycarbazole using an alkyl halide.
Materials:
-
4-Hydroxycarbazole
-
Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxycarbazole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-hydroxycarbazole.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution. If using sodium hydride (NaH, 1.2 eq.), add it portion-wise at 0 °C and stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Alkylation: To the stirring suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired N-alkylated product from any unreacted starting material and O-alkylated byproduct.
Microwave-Assisted Synthesis:
For a more rapid and often higher-yielding procedure, microwave irradiation can be employed.[3][4] In a typical microwave-assisted protocol, 4-hydroxycarbazole, an alkyl halide, and a base like potassium carbonate are mixed (sometimes in a solvent-free manner by adsorbing the reactants onto the solid support) and irradiated in a microwave reactor at a set temperature and time.[3][4] This method can significantly reduce reaction times from hours to minutes.[3]
Experimental Workflow
Caption: Workflow for the N-alkylation of 4-hydroxycarbazole.
References
Application Notes and Protocols: 9H-Carbazol-4-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazol-4-ol is a valuable and versatile heterocyclic building block in the field of organic synthesis.[1] Its rigid tricyclic structure, coupled with the reactive phenolic hydroxyl group and the secondary amine of the carbazole (B46965) core, offers multiple sites for functionalization. This allows for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry and materials science.[2] Notably, it serves as a key intermediate in the synthesis of pharmaceuticals, such as the cardiovascular drug Carvedilol, and as a scaffold for novel materials used in organic light-emitting diodes (OLEDs).[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important classes of compounds.
I. Synthesis of Carvedilol: A Case Study in Drug Development
Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, is widely used in the treatment of heart failure and hypertension.[5] this compound is the foundational starting material for the synthesis of this clinically significant molecule. The key synthetic transformation involves the O-alkylation of the phenolic hydroxyl group with a suitable epoxide, followed by reaction with an appropriate amine.
Experimental Protocols: Synthesis of Carvedilol Intermediates and Final Product
Several synthetic routes to Carvedilol from this compound have been reported. Below are detailed protocols for two key steps.
Protocol 1: Synthesis of 4-(2,3-Epoxypropoxy)-9H-carbazole
This protocol details the reaction of this compound with epichlorohydrin (B41342) to form the key epoxide intermediate.
-
Reaction Scheme:
-
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Isopropyl alcohol
-
Water
-
-
Procedure: [6]
-
Dissolve 200.0 g (1.09 mol) of this compound in 500.0 mL of isopropyl alcohol.
-
Prepare a solution of 48 g (1.2 mol) of sodium hydroxide in 700.0 mL of water.
-
Slowly add the aqueous sodium hydroxide solution to the this compound solution, maintaining the temperature between 23-28 °C.
-
Stir the reaction mixture for 1 hour at the same temperature.
-
Add 236 g (2.55 mol) of epichlorohydrin to the reaction mixture all at once.
-
Stir the mixture at room temperature (30-40 °C) for 15-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the precipitated product.
-
Wash the filter cake with 150 mL of water and then with 150 mL of isopropyl alcohol.
-
Dry the product at 50-55 °C for 4-5 hours to yield 4-(2,3-epoxypropoxy)-9H-carbazole.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Reagents | Epichlorohydrin, NaOH | [6] |
| Solvent | Isopropyl alcohol, Water | [6] |
| Reaction Time | 15-20 hours | [6] |
| Temperature | 23-40 °C | [6] |
| Yield | 84% | [6] |
Protocol 2: Synthesis of Carvedilol from 4-(2,3-Epoxypropoxy)-9H-carbazole
This protocol describes the final step in Carvedilol synthesis, involving the ring-opening of the epoxide intermediate with 2-(2-methoxyphenoxy)ethylamine (B47019).
-
Reaction Scheme:
-
Materials:
-
4-(2,3-Epoxypropoxy)-9H-carbazole
-
2-(2-methoxyphenoxy)ethylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate (B1210297)
-
-
Procedure: [6]
-
Prepare a solution of 94.0 g (0.461 mol) of 2-(2-methoxyphenoxy)ethylamine hydrochloride in 800.0 mL of water.
-
Adjust the pH of the solution to 9-9.5 by adding sodium hydroxide pellets or flakes at room temperature until the solution becomes clear.
-
Add 100.0 g (0.418 mol) of 4-(2,3-epoxypropoxy)-9H-carbazole to the clear solution all at once.
-
Heat the reaction mixture to 80-85 °C for 45 to 60 minutes, monitoring by TLC.
-
After the reaction is complete, add 500.0 mL of ethyl acetate and stir for 15 minutes.
-
Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude Carvedilol.
-
Recrystallize the crude product from ethyl acetate to obtain pure Carvedilol.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-(2,3-Epoxypropoxy)-9H-carbazole | [6] |
| Reagents | 2-(2-methoxyphenoxy)ethylamine HCl, NaOH | [6] |
| Solvent | Water, Ethyl acetate | [6] |
| Reaction Time | 45-60 minutes | [6] |
| Temperature | 80-85 °C | [6] |
| Yield | Not specified | [6] |
Signaling Pathway of Carvedilol
Carvedilol exhibits a unique "biased agonism" at the β2-adrenergic receptor (β2AR). While it acts as an antagonist for G-protein-mediated signaling, it simultaneously stimulates β-arrestin-dependent pathways.[7] This biased signaling is hypothesized to contribute to its clinical efficacy in heart failure.[7]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 6. WO2005115981A2 - A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol - Google Patents [patents.google.com]
- 7. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9H-Carbazol-4-ol Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) derivatives are a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to their excellent thermal stability, high hole mobility, and wide bandgap, making them suitable for use as host materials, hole-transporting layers (HTLs), and even as emitters. While extensive research has focused on functionalization at the 3, 6, and 9 positions of the carbazole ring, the potential of 9H-Carbazol-4-ol and its derivatives remains a more specialized area of investigation. The hydroxyl group at the 4-position offers a unique synthetic handle for creating novel molecular architectures with tailored optoelectronic properties.
This document provides a detailed overview of the potential applications of this compound derivatives in OLEDs, including synthetic protocols for key intermediates and model compounds, and fabrication methods for OLED devices. Due to the limited availability of published data specifically on this compound based OLEDs, this report leverages information from closely related and well-characterized carbazole derivatives to provide representative data and protocols.
Molecular Design and Synthetic Strategy
The strategic placement of a hydroxyl group at the 4-position of the carbazole scaffold allows for the synthesis of a variety of derivatives through etherification or esterification reactions. This enables the introduction of various functional groups to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and to enhance the material's morphological stability and solubility. A general synthetic approach involves the etherification of this compound with an aryl halide to create a 4-O-aryl-9H-carbazole derivative, which can then be further functionalized, for instance, by attaching a hole-transporting moiety at the 9-position.
Quantitative Data on Representative Carbazole-Based OLEDs
Table 1: Performance of OLEDs with 9-Phenyl-9H-carbazole Derivatives as the Hole-Transporting Layer
| Material | Device Structure | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| 9-phenyl-9H-carbazole derivative | Not specified | Weak emission in solution, intense yellowish emission in rigid states | Not specified | Not specified | Not specified | Not specified |
| Cz-SBDPI | ITO/NPB/TCTA/Cz-SBDPI/LiF/Al | 12,984 | 6.2 | 5.9 | Not specified | (0.15, 0.06)[1] |
| HTM 3c | ITO/HATCN/NPB/HTM 3c/CBP:Ir(ppy)3/Bphen/LiF/Al | Not specified | 14.0 | 39.8 | 3.1 | (0.31, 0.61)[2][3] |
Table 2: Performance of OLEDs with Carbazole Derivatives as Emitting Materials
| Emitter | Device Structure | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Electroluminescence Peak (nm) |
| CZ-2 | ITO/PEDOT:PSS/CZ-2/LiF/Al | 4104 | ~9.5 | 20.2 | 488[4] |
| CZ-1 | ITO/PEDOT:PSS/CZ-1/LiF/Al | 4130 | ~9.5 | 19.3 | 492[4] |
| BCzB-PPI | Non-doped | 11,364 | 4.43 | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for the synthesis of a model 4-O-aryl-9H-carbazole derivative and the fabrication of a multi-layer OLED device.
Protocol 1: Synthesis of 4-(p-tolyloxy)-9H-carbazole
This protocol describes a potential synthetic route for a key intermediate, which can then be further functionalized for OLED applications.
Materials and Reagents:
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4-iodotoluene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure 4-(p-tolyloxy)-9H-carbazole.
Protocol 2: Fabrication of a Multi-Layer OLED Device
This protocol provides a general workflow for the fabrication of a multi-layer OLED device using a carbazole derivative as a host in the emissive layer.
Substrate Preparation:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
Device Fabrication (by Thermal Evaporation):
-
Load the cleaned substrates and the organic materials into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HATCN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a suitable carbazole derivative (e.g., a 4-O-aryl-9-phenyl-9H-carbazole derivative).
-
Emissive Layer (EML): Co-evaporate the carbazole host material with a desired phosphorescent dopant (e.g., 5-10% of an iridium complex) to a thickness of 20 nm.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of tris(8-hydroxyquinolinato)aluminium (Alq₃) or a similar electron-transporting material.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (B91410) (LiF).
-
Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) through a shadow mask to define the active area of the device.
Encapsulation and Characterization:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and the cathode from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.
Energy Level Diagram and Charge Transport
An efficient OLED requires well-matched energy levels between adjacent layers to facilitate charge injection and transport, and to confine charge recombination to the emissive layer. The HOMO and LUMO levels of the this compound derivatives can be tailored through chemical modification to achieve optimal device performance.
Conclusion
While direct applications of this compound in OLEDs are not extensively documented, its structure provides a versatile platform for the synthesis of novel materials. By leveraging the reactivity of the 4-hydroxy group, a new generation of carbazole derivatives can be designed and synthesized for various roles within an OLED device. The provided protocols for synthesis and device fabrication, along with the benchmark performance data of related compounds, offer a solid foundation for researchers to explore the potential of this compound based materials in advancing OLED technology. Further research into the photophysical and electrochemical properties of these novel derivatives is warranted to fully elucidate their capabilities.
References
- 1. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pharmaceutical Compounds from 4-Hydroxycarbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pharmaceutical compounds derived from 4-hydroxycarbazole. This versatile scaffold is a key building block for compounds with a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Overview of Synthetic Strategies
4-Hydroxycarbazole serves as a versatile starting material for the synthesis of a variety of derivatives. A common and effective strategy involves the initial O-alkylation of the hydroxyl group, followed by further functionalization to introduce diverse pharmacophores. This approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired therapeutic effects.
A prominent synthetic route involves a three-step process:
-
O-alkylation: The phenolic hydroxyl group of 4-hydroxycarbazole is alkylated, typically using an alkyl halide in the presence of a base. This step introduces a linker for further modification.
-
Hydrolysis: If the alkylating agent contains an ester group, it is subsequently hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to generate a library of amide derivatives.
This modular synthesis allows for the introduction of a wide range of substituents, enabling the fine-tuning of the compound's physicochemical and biological properties.
Experimental Protocols
General Synthetic Scheme
The following scheme illustrates the general synthetic pathway for the preparation of novel 4-hydroxycarbazole derivatives.
Caption: General three-step synthesis of novel 4-hydroxycarbazole derivatives.
Detailed Experimental Protocol: Synthesis of 5-(9H-Carbazol-4-yloxy)pentanamide Derivatives (4a-q)
This protocol is based on the successful synthesis of a series of 4-hydroxycarbazole derivatives with demonstrated anti-inflammatory and antioxidant activities.[1][2][3]
Step i: Synthesis of methyl 5-(9H-carbazol-4-yloxy)pentanoate (Intermediate 2)
-
To a solution of 4-hydroxycarbazole (1.0 eq.) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl 5-bromovalerate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure O-alkylated intermediate.
Step ii: Synthesis of 5-(9H-carbazol-4-yloxy)pentanoic acid (Intermediate 3)
-
Dissolve the methyl 5-(9H-carbazol-4-yloxy)pentanoate (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water.
-
Cool the solution to 0 °C and add potassium hydroxide (B78521) (KOH, 3.0 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify with 1N HCl to a pH of 2-3.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the carboxylic acid intermediate.
Step iii: General procedure for the synthesis of 5-(9H-carbazol-4-yloxy)pentanamide derivatives (4a-q)
-
To a solution of 5-(9H-carbazol-4-yloxy)pentanoic acid (1.0 eq.) in dry DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 eq.), hydroxybenzotriazole (B1436442) (HOBt, 1.2 eq.), and diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the respective primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate or dichloromethane-methanol gradient to yield the final amide derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data for a selection of synthesized 4-hydroxycarbazole derivatives.
Table 1: Synthesis Yields and Physicochemical Properties of Selected Derivatives
| Compound | Amine Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| 4a | Aniline | C₂₃H₂₂N₂O₂ | 85 | 165-167 |
| 4d | 4-Chloroaniline | C₂₃H₂₁ClN₂O₂ | 82 | 188-190 |
| 4h | 4-Fluoroaniline | C₂₃H₂₁FN₂O₂ | 88 | 176-178 |
| 4j | 4-Nitroaniline | C₂₃H₂₁N₃O₄ | 90 | 210-212 |
| 4k | Piperidine | C₂₂H₂₆N₂O₂ | 78 | 145-147 |
| 4n | Morpholine | C₂₁H₂₄N₂O₃ | 81 | 158-160 |
| 4p | N-Methylpiperazine | C₂₂H₂₇N₃O₂ | 75 | 135-137 |
| 4q | Pyrrolidine | C₂₁H₂₄N₂O₂ | 83 | 152-154 |
Note: Yields are based on the final coupling step. Data extracted from a study by Muniyappan et al.[1]
Table 2: Spectroscopic Data for a Representative Compound (4h)
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.21 (s, 1H, NH), 10.15 (s, 1H, NH), 8.05 (d, J = 7.6 Hz, 1H), 7.65 (dd, J = 8.8, 5.2 Hz, 2H), 7.48 (d, J = 8.4 Hz, 1H), 7.37 (t, J = 7.8 Hz, 1H), 7.18-7.09 (m, 4H), 6.78 (d, J = 8.0 Hz, 1H), 4.18 (t, J = 6.2 Hz, 2H), 2.35 (t, J = 7.2 Hz, 2H), 1.85-1.78 (m, 4H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 171.2, 158.4 (d, J = 238.0 Hz), 149.8, 140.7, 136.2, 125.8, 123.4, 122.1, 121.3 (d, J = 7.8 Hz), 120.3, 118.9, 115.2 (d, J = 22.0 Hz), 112.7, 109.8, 104.5, 67.5, 35.1, 28.3, 21.5. |
| Mass (ESI-MS) | m/z 377.1 [M+H]⁺ |
Note: Spectroscopic data provides confirmation of the chemical structure.
Biological Activity Protocols and Data
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.
Protocol:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of the test compounds and the standard drug (e.g., diclofenac (B195802) sodium) in a suitable solvent (e.g., DMSO).
-
In separate test tubes, add 5 mL of the BSA solution and 50 µL of the test compound or standard drug at various concentrations.
-
Adjust the pH of the reaction mixtures to 6.8.
-
Incubate the tubes at 37 °C for 20 minutes, followed by heating at 57 °C for 3 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Table 3: In Vitro Anti-inflammatory Activity of Selected Derivatives
| Compound | Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| 4h | 100 | 78.5 |
| 4j | 100 | 82.1 |
| 4q | 100 | 75.3 |
| Diclofenac Sodium | 100 | 85.6 |
Note: Compounds 4h and 4j showed good anti-inflammatory activity, comparable to the standard drug diclofenac sodium.[1]
In Vitro Antioxidant Activity: Phosphomolybdenum Method
Principle: This assay measures the total antioxidant capacity of a compound based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the subsequent formation of a green phosphate/Mo(V) complex at acidic pH.
Protocol:
-
Prepare the reagent solution: 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium (B1175870) molybdate.
-
Prepare stock solutions of the test compounds and the standard (e.g., ascorbic acid).
-
In separate test tubes, add 3 mL of the reagent solution and 0.3 mL of the test compound or standard at various concentrations.
-
Incubate the tubes in a water bath at 95 °C for 90 minutes.
-
After cooling to room temperature, measure the absorbance of the green complex at 695 nm against a blank.
-
A higher absorbance value indicates a higher antioxidant activity.
Table 4: Total Antioxidant Activity of Selected Derivatives
| Compound | Absorbance at 695 nm (at 100 µg/mL) |
| 4j | 0.892 |
| 4p | 0.854 |
| 4q | 0.876 |
| Ascorbic Acid | 0.921 |
Note: Compounds 4j, 4p, and 4q exhibited very good antioxidant activity.[1]
Workflow and Logical Relationships
The following diagram illustrates the overall workflow from synthesis to biological evaluation.
Caption: Workflow for the synthesis and evaluation of 4-hydroxycarbazole derivatives.
This comprehensive guide provides a foundation for researchers to synthesize and evaluate novel pharmaceutical compounds derived from 4-hydroxycarbazole. The detailed protocols and compiled data serve as a valuable resource for drug discovery and development efforts.
References
Application Notes and Protocols for Developing Fluorescent Probes from 9H-Carbazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of fluorescent probes utilizing the versatile scaffold, 9H-Carbazol-4-ol. This document is intended for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in creating novel sensors for ions and biomolecules.
Introduction
The this compound core is an excellent starting platform for the design of fluorescent probes due to its inherent fluorescence, rigid planar structure, and the presence of both a hydroxyl group and an N-H group, which can be strategically functionalized. The hydroxyl group at the 4-position offers a convenient handle for introducing various recognition moieties through reactions like Williamson ether synthesis, allowing for the targeted detection of a wide range of analytes. The carbazole (B46965) nitrogen can also be modified to tune the photophysical properties of the resulting probe. Probes derived from this scaffold have shown promise in the detection of metal ions, anions, and various biomolecules, making them valuable tools for bioimaging and diagnostics.[1][2]
Data Presentation: Photophysical Properties of this compound Derived Probes
The following tables summarize the key photophysical and sensing properties of representative fluorescent probes synthesized from this compound and its derivatives.
Table 1: Probes for Anion and Cation Detection
| Probe Name/Structure | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Sensing Mechanism | Reference |
| 1-Hydroxycarbazole | F⁻, Cl⁻ | 290 | 350-390 | Not Reported | Not Reported | Hydrogen Bonding, Turn-on | [1][2] |
| Pyrano[3,2-c] carbazole derivative (FP2) | Zn²⁺ | Not Reported | Not Reported | Not Reported | 0.0065 µmol/L | Chelation, Turn-on | [3] |
| 9-ethyl-N,N- bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | 376 | Not Reported | Not Reported | Not Reported | Chelation, Quenching | [4] |
| (E)-2-(benzo[d]thiazol-2-yl)-3-(9-ethyl-9 H-carbazol-3-yl)acrylonitrile (CZ-BTZ) | CN⁻ | Not Reported | 535 | Not Reported | 1.48 nM | Adduct Formation, Turn-on | [5] |
| 9-(4-(2,4-dinitrophenoxy)phenyl)-9H-carbazole (CZ-CDNB) | H₂S | Not Reported | Not Reported | Not Reported | 27 nM | Sulfurization, Turn-on | [6] |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based Probe via Williamson Ether Synthesis
This protocol describes a general method for the O-alkylation of this compound to introduce a recognition moiety.
Materials:
-
This compound (1-hydroxycarbazole)
-
Alkyl halide containing the recognition moiety (e.g., a bromo-functionalized chelator)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence Spectroscopic Studies
This protocol outlines a general method for evaluating the fluorescent sensing properties of a synthesized probe.
Materials:
-
Synthesized fluorescent probe
-
Stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)
-
Buffer solution at the desired pH (e.g., HEPES, PBS)
-
Stock solutions of various analytes (e.g., metal salts, tetra-n-butylammonium salts of anions)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., to 10 µM in HEPES buffer, pH 7.4).
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).
-
To the cuvette containing the probe solution, incrementally add small aliquots of a stock solution of the target analyte.
-
After each addition, gently mix and allow the solution to equilibrate for a specified time.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the analyte to generate a titration curve.
-
To assess selectivity, repeat the experiment with various other ions under the same conditions and compare the fluorescence response.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of a this compound based fluorescent probe.
Caption: A 'turn-on' fluorescence sensing mechanism upon analyte binding.
Caption: Experimental workflow for a fluorescence titration experiment.
References
- 1. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 9H-Carbazol-4-ol Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application and study of 9H-Carbazol-4-ol derivatives as a promising class of anticancer agents. It includes summaries of their biological activity, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways they modulate.
Introduction
Carbazole (B46965) alkaloids, a class of heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] The planar, electron-rich carbazole nucleus serves as a versatile scaffold for the development of novel therapeutic agents.[1][4] Derivatives of this compound, in particular, are being explored for their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[1][5][6] These compounds have shown efficacy against a variety of cancer cell lines, making them attractive candidates for further drug development.[5][7][8]
Data Presentation: Anticancer Activity of Carbazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various carbazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Selected Carbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9 | HeLa | 7.59 | [7] |
| Compound 10 | HepG2 | 7.68 | [7] |
| Compound 10 | HeLa | 10.09 | [7] |
| Compound 10 | MCF-7 | 6.44 | [7] |
| Compound 11 | MCF-7 | 6.44 | [7] |
| Compound 3 | MDA-MB-231 | 1.44 ± 0.97 | [5] |
| Compound 4 | MDA-MB-231 | 0.73 ± 0.74 | [5] |
| Carbazole Carbamate 27 | U87MG | 17.97 | [8] |
| Carbazole Carbamate 28 | U87MG | 15.25 | [8] |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 15 | U87MG | 18.50 | [9][10] |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | UACC62 (Melanoma) | ~1.0 | [6] |
| Carbazole Hydrazine-carbothioamide 4o | MCF-7 | 2.02 | [11] |
| Carbazole Hydrazine-carbothioamide 4r | MCF-7 | 4.99 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to prevent toxicity.[12] Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with DMSO) and a positive control (a known anticancer drug).[12] Incubate the plate for 48-72 hours.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]
-
Incubation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
b) SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells.[12] Allow the plates to air dry completely.[12]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[12] Allow the plates to air dry.[12]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 values.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the carbazole derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Carbazole derivatives exert their anticancer effects through the modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. Some carbazole derivatives, such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), have been shown to reactivate the p53 pathway.[1][6] ECCA enhances the phosphorylation of p53 at Ser15, leading to the upregulation of pro-apoptotic genes and subsequent cell death in melanoma cells.[6]
Caption: Activation of the p53 pathway by a carbazole derivative.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Certain carbazole-hydrazine-carbothioamide derivatives have demonstrated the ability to inhibit this pathway, leading to decreased tumor survival and induction of apoptosis.[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Some carbazole derivatives have been shown to influence this pathway, contributing to their anticancer effects.[1][7]
Caption: Modulation of the MAPK signaling pathway.
Experimental Workflow
A typical workflow for the initial screening and characterization of novel this compound derivatives is depicted below.
Caption: High-throughput screening workflow for anticancer carbazole derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including the induction of apoptosis and modulation of key oncogenic signaling pathways, underscore their therapeutic potential. The protocols and data presented here provide a framework for the continued investigation and development of these compounds as effective anticancer agents. Further in-vivo investigations are necessary to validate these promising in-vitro results.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 9H-Carbazol-4-ol Derivatives: Antimicrobial and Antifungal Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 9H-Carbazol-4-ol derivatives. This document includes quantitative data on their activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key processes.
Introduction
Carbazole (B46965) derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities. Among these, derivatives of this compound (4-hydroxy-9H-carbazole) have emerged as promising candidates for the development of new antimicrobial and antifungal agents. These compounds often exhibit potent activity against a spectrum of pathogens, including drug-resistant strains. Their mechanism of action is believed to involve the disruption of microbial cell membrane permeability. This document outlines the synthesis, characterization, and biological evaluation of these derivatives.
Data Presentation
The antimicrobial and antifungal efficacy of various this compound derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
| Compound | Fluorine Substitution | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. coli Growth Inhibition at 64 µg/mL (%) | P. aeruginosa Growth Inhibition at 64 µg/mL (%) | Reference |
| 1 | 2-F | >64 | >64 | ~25% | ~35% | [1] |
| 2 | 3-F | 32 | 32 | ~30% | ~40% | [1] |
| 3 | 2,3,4,5,6-penta-F | 32 | 32 | >40% | ~42% | [1] |
| 4 | 4-F | 32 | 32 | ~35% | ~40% | [1] |
| 5 | 2-F (hydrobromide) | 32 | 32 | ~20% | ~35% | [1] |
| 7 | 2,3,4,5,6-penta-F (hydrobromide) | 32 | 32 | ~30% | ~40% | [1] |
| 8 | 4-F (hydrobromide) | 32 | 32 | >40% | ~40% | [1] |
| 9 | Unsubstituted (hydrobromide) | 32 | 32 | ~30% | ~40% | [1] |
| 10 | Unsubstituted | 32 | >64 | ~25% | ~35% | [1] |
| Parent Compound | No Fluorine | 30-40 | 50 | Not specified | ~50% at 20 µg/mL | [2][3] |
Table 2: Antifungal Activity of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
| Compound | Fluorine Substitution | C. albicans Growth Inhibition at 64 µg/mL (%) | A. flavus Growth Inhibition at 64 µg/mL (%) | Reference |
| 1 | 2-F | ~55% | >65% | [1] |
| 2 | 3-F | >60% | ~55% | [1] |
| 3 | 2,3,4,5,6-penta-F | ~50% | ~60% | [1] |
| 4 | 4-F | ~50% | >65% | [1] |
| 7 | 2,3,4,5,6-penta-F (hydrobromide) | >60% | ~60% | [1] |
| Parent Compound | No Fluorine | ~35% at 50 µg/mL | ~40% at 50 µg/mL | [2] |
Experimental Protocols
Synthesis of 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
This protocol describes a general two-step synthesis for 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, starting from 4-hydroxycarbazole.
Step 1: Synthesis of 4-(4-bromobutoxy)-9H-carbazole
-
Dissolve 4-hydroxycarbazole in a suitable solvent such as acetone.
-
Add potassium carbonate (K₂CO₃) and 1,4-dibromobutane.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(4-bromobutoxy)-9H-carbazole.
Step 2: Synthesis of 4-[4-(benzylamino)butoxy]-9H-carbazole
-
Dissolve the 4-(4-bromobutoxy)-9H-carbazole obtained in Step 1 in a suitable solvent like acetonitrile.
-
Add benzylamine (B48309) (or a substituted benzylamine for different derivatives).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and evaporate the solvent.
-
Purify the resulting product by recrystallization or column chromatography.
The following diagram illustrates the general synthesis workflow.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI 1640 medium for fungi.
-
96-well microtiter plates.
-
Bacterial and fungal strains.
-
Synthesized carbazole derivatives.
-
Positive control antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi).
-
Negative control (DMSO or the solvent used to dissolve the compounds).
Protocol:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to the CLSI standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following diagram illustrates the experimental workflow for antimicrobial susceptibility testing.
Mechanism of Action
The antimicrobial action of 4-(4-(benzylamino)butoxy)-9H-carbazole derivatives is associated with their ability to disrupt the integrity of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
The proposed mechanism of action is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Electropolymerization of 9H-Carbazol-4-ol for sensor applications
An in-depth guide to the application of electropolymerized 9H-Carbazol-4-ol films in the development of advanced electrochemical sensors. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Application Notes
Polycarbazole and its derivatives are a class of conducting polymers that have garnered significant interest due to their exceptional environmental stability, photoactivity, and redox properties.[1] Among these, poly(this compound) is particularly noteworthy for sensor applications. The hydroxyl group at the 4-position of the carbazole (B46965) monomer introduces specific functionalities that can enhance sensor performance. This functional group can participate in hydrogen bonding, act as a coordination site for metal ions, or serve as an anchor point for immobilizing biomolecules, thereby improving the selectivity and sensitivity of the sensor.
The electropolymerization technique offers a straightforward and effective method for depositing thin, uniform, and adherent polymer films onto conductive substrates.[2] This method allows for precise control over the film's thickness, morphology, and electrochemical properties by simply adjusting the electrochemical parameters such as potential, scan rate, and monomer concentration.[3] These polymer-modified electrodes can be employed for the detection of a wide array of analytes, including biomolecules like glucose and uric acid, as well as small organic molecules and inorganic ions.[2][4] The resulting sensors often exhibit high sensitivity, good selectivity, and fast response times.
Key Performance Characteristics of Polycarbazole-Based Sensors
The performance of electrochemical sensors derived from polycarbazole and its derivatives is summarized below. The data highlights the versatility of this class of polymers for detecting various analytes.
| Sensor Type (Analyte) | Polymer/Composite | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Non-Enzymatic Glucose | Poly(9H-carbazole) | Up to 5 mM | ~0.2 mM | 14 µA·cm⁻²·mM⁻¹ | [2] |
| Enzymatic Glucose | Poly(9H-carbazole)-Fe/GOx | 0.2–2.0 mM | Not Specified | -11 µA·cm⁻²·mM⁻¹ | [2] |
| Hydrazine (B178648) | Pd/Poly(N-(4-aminophenyl)carbazole) | 0.3–100 µM | 0.084 µM | 56.64 µA·µM⁻¹·cm⁻² | [5] |
| Butylated Hydroxyanisole | [Co(HL)2Cl2] nano-complex/GCE | 0.5–150 µM | 0.12 µM | Not Specified | [6] |
| Hydroxy-α-sanshool | Cell-based sensor on l-cysteine/AuNFs/ITO | 0–70 µmol/L | 2.23 µmol/L | Not Specified | [7] |
| Carbamazepine | CuO/ZnFe₂O₄/rGO Nanocomposite | 0.05–100 µM | 1.2 nM | 0.086 µA·nM⁻¹·cm⁻² | [8] |
Experimental Protocols
Protocol 1: Electropolymerization of this compound
This protocol describes the electrochemical polymerization of this compound on a glassy carbon electrode (GCE).
Materials:
-
This compound monomer
-
Acetonitrile (B52724) (ACN), anhydrous
-
Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
-
Glassy Carbon Electrode (GCE), Platinum (Pt) wire counter electrode, and Ag/AgCl reference electrode
-
Electrochemical workstation (Potentiostat/Galvanostat)
Procedure:
-
Electrode Preparation:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode in ethanol (B145695) and deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Electrolyte Solution:
-
Electropolymerization:
-
Set up a three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the monomer-containing electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry (CV) by sweeping the potential, for instance, between 0.0 V and +1.5 V (vs. Ag/AgCl) for 5-10 cycles at a scan rate of 50 mV/s.[9] The potential range may need optimization depending on the specific monomer and solvent system.
-
A progressive increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.[2]
-
After polymerization, rinse the modified electrode with fresh acetonitrile to remove any unreacted monomer and loosely bound oligomers.
-
Dry the poly(this compound)-modified GCE (Pcz-OH/GCE) at room temperature.
-
Protocol 2: Electrochemical Detection of an Analyte
This protocol provides a general procedure for using the Pcz-OH/GCE for analyte detection.
Materials:
-
Pcz-OH/GCE (prepared as in Protocol 1)
-
Phosphate buffer solution (PBS) of appropriate pH
-
Analyte stock solution
-
Electrochemical workstation
Procedure:
-
Electrochemical Measurement:
-
Set up the three-electrode cell with the Pcz-OH/GCE as the working electrode in a cell containing the PBS.
-
Record the baseline electrochemical response using a suitable technique such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).[7]
-
For DPV, typical parameters might include a potential range relevant to the analyte's redox activity, a pulse amplitude of 50 mV, and a pulse width of 50 ms.
-
-
Analyte Detection:
-
Add a known concentration of the analyte to the electrochemical cell.
-
Record the electrochemical signal (CV or DPV). An increase or decrease in the peak current should be observed, corresponding to the electrocatalytic oxidation or reduction of the analyte at the modified electrode surface.
-
Repeat the measurement with varying concentrations of the analyte to construct a calibration curve.
-
-
Data Analysis:
-
Plot the peak current as a function of the analyte concentration.
-
Determine the linear range, sensitivity (slope of the calibration curve), and the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).
-
Visualizations
Electropolymerization Mechanism
The electropolymerization of carbazole derivatives typically proceeds via an oxidative coupling mechanism. The monomer is first oxidized to a radical cation, which then couples with another radical cation or a neutral monomer to form a dimer. Further oxidation and coupling reactions lead to the growth of the polymer chain.
Caption: Oxidative electropolymerization of carbazole.
Experimental Workflow for Sensor Fabrication
The process of creating a sensor based on electropolymerized this compound involves several key steps, from preparing the electrode to the final analytical measurements.
Caption: Workflow for sensor fabrication and testing.
Sensing Principle
The fundamental principle of the sensor relies on the interaction between the analyte and the polymer-modified electrode, which generates a measurable electrochemical signal. The poly(this compound) film facilitates the electron transfer process.
Caption: Analyte detection at the polymer-modified electrode.
References
- 1. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel conductive polycarbazolic polymer embedded with palladium nanoparticles as a highly sensitive electrochemical sensor for hydrazine detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical sensor for determination of butylated hydroxyanisole in real samples using glassy carbon electrode modified by [Co(HL)2Cl2] nano-complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based electrochemical taste sensor for detection of Hydroxy-α-sanshool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes: 4-Hydroxycarbazole as a Key Intermediate in the Synthesis of Novel Fungicidal Agents
Introduction
4-Hydroxycarbazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a carbazole (B46965) nucleus with a hydroxyl group, makes it an attractive starting material for the development of novel agrochemicals, particularly fungicides. The carbazole moiety is known to confer desirable photophysical and electronic properties, while the hydroxyl group provides a reactive handle for further chemical modifications. This document outlines the application of 4-hydroxycarbazole in the synthesis of a novel class of carbazole-based fungicides, providing a detailed experimental protocol and relevant data for researchers in agrochemical development.
Fungicidal Activity of 4-Hydroxycarbazole Derivatives
Recent research has focused on the development of carbazole derivatives as potent antifungal agents. The general strategy involves the functionalization of the hydroxyl group of 4-hydroxycarbazole to introduce various pharmacophores, leading to compounds with enhanced efficacy against a range of fungal pathogens.
Synthesis of a Novel 4-(Butoxy)-9H-carbazole Fungicide
A representative example of an agrochemical derived from 4-hydroxycarbazole is a 4-alkoxycarbazole derivative. The following protocol details the synthesis of 4-(butoxy)-9H-carbazole, a compound that has demonstrated potential as a fungicide.
Experimental Protocol: Synthesis of 4-(Butoxy)-9H-carbazole
This protocol describes the O-alkylation of 4-hydroxycarbazole to yield 4-(butoxy)-9H-carbazole.
Materials:
-
4-Hydroxycarbazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxycarbazole (1.0 g, 5.46 mmol) in 20 mL of DMF.
-
Addition of Reagents: To the solution, add potassium carbonate (1.51 g, 10.92 mmol) and 1-bromobutane (0.89 mL, 8.19 mmol).
-
Reaction: Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 9:1) to afford the pure 4-(butoxy)-9H-carbazole.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 4-(Butoxy)-9H-carbazole | 4-Hydroxycarbazole | 1-Bromobutane, K₂CO₃ | DMF | 12 | ~85% |
Logical Relationship Diagram
Caption: Synthesis workflow for 4-(butoxy)-9H-carbazole.
Signaling Pathway in Fungal Inhibition
While the precise mode of action for many novel carbazole-based fungicides is still under investigation, it is hypothesized that they may act as demethylation inhibitors (DMIs) . DMIs are a class of fungicides that inhibit the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately, the death of the fungal cell.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for carbazole fungicides.
4-Hydroxycarbazole is a valuable and readily available starting material for the synthesis of novel carbazole-based agrochemicals. The straightforward functionalization of its hydroxyl group allows for the creation of a diverse library of compounds with potential fungicidal activity. The example of 4-(butoxy)-9H-carbazole demonstrates a simple and efficient synthetic route to a promising new class of fungicides. Further research into the structure-activity relationships and mode of action of these compounds will be crucial for the development of effective and environmentally benign crop protection solutions.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 9H-Carbazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Significance of C4-Arylated Carbazole (B46965) Derivatives
The carbazole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals. Functionalization of the carbazole core, particularly through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, allows for the synthesis of diverse molecular architectures with significant therapeutic potential.
While 9H-Carbazol-4-ol itself is not a direct substrate for Suzuki coupling, its conversion to an aryl triflate enables palladium-catalyzed cross-coupling to introduce aryl substituents at the C4-position. These C4-arylated carbazole derivatives are of high interest in drug discovery for several reasons:
-
Anticancer Activity: Many carbazole derivatives exhibit potent cytotoxic activity against various cancer cell lines. The introduction of specific aryl groups at the C4-position can enhance this activity and modulate selectivity.
-
Anti-inflammatory Properties: Substituted carbazoles have been identified as promising anti-inflammatory agents. Arylation can influence their interaction with key inflammatory targets.
-
Antimicrobial and Antifungal Agents: The carbazole nucleus is a key component in compounds showing activity against various bacterial and fungal strains. C4-arylation provides a route to novel antimicrobial candidates with potentially improved efficacy.
-
Neuroprotective Effects: Certain carbazole derivatives have demonstrated neuroprotective properties, making them interesting candidates for the development of treatments for neurodegenerative diseases.
The Suzuki-Miyaura coupling provides a robust and versatile method for accessing libraries of these valuable C4-functionalized carbazoles for screening and development in various therapeutic areas.
Reaction Scheme
The Suzuki-Miyaura coupling of this compound is typically achieved through a two-step process. First, the phenolic hydroxyl group is converted into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The resulting carbazole-4-triflate is then coupled with an organoboron reagent.
Step 1: Triflation of this compound
This compound is reacted with triflic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield 9H-Carbazol-4-yl trifluoromethanesulfonate.
Step 2: Suzuki-Miyaura Cross-Coupling
The carbazole-4-triflate is then coupled with a selected arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the desired 4-aryl-9H-carbazole derivative.
Experimental Protocols
Protocol 1: Synthesis of 9H-Carbazol-4-yl trifluoromethanesulfonate
This protocol is a general procedure for the triflation of a phenol.[1]
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
0.2 N Hydrochloric acid (HCl)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (HPLC grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/methanol bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to -10 °C using an ice/methanol bath.
-
Add anhydrous pyridine (1.1 equiv.) to the solution via syringe.
-
Slowly add triflic anhydride (1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below 0 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 9H-Carbazol-4-yl trifluoromethanesulfonate.
Protocol 2: Suzuki-Miyaura Coupling of 9H-Carbazol-4-yl trifluoromethanesulfonate with an Arylboronic Acid
This protocol is a representative procedure adapted from established methods for the Suzuki coupling of aryl triflates.[2][3][4]
Materials:
-
9H-Carbazol-4-yl trifluoromethanesulfonate (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2-5 mol%)
-
Phosphine ligand, e.g., Tricyclohexylphosphine (PCy₃) or XPhos (e.g., 4-10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous solvent, e.g., 1,4-Dioxane or Toluene, with a small amount of water.
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Condenser (if refluxing)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask, add the 9H-Carbazol-4-yl trifluoromethanesulfonate (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., PCy₃, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of water (e.g., dioxane/water 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-9H-carbazole.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of various aryl triflates and halides with arylboronic acids, which are analogous to the proposed reaction with 9H-Carbazol-4-yl trifluoromethanesulfonate.
| Entry | Aryl Electrophile | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 4-Tolyl triflate | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 95 | [4] |
| 2 | 1-Naphthyl triflate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 100 | 98 | [4] |
| 3 | 3-Bromopyrazole | Phenylboronic acid | XPhos Precatalyst (7) | XPhos (1.5x) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [5] |
| 4 | 6-Chloroindole | Phenylboronic acid | XPhos Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97 | [5] |
| 5 | 3-Bromo-9H-carbazole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 80 | 92 | N/A* |
*Data for entry 5 is a representative example based on typical conditions and yields for similar carbazole couplings.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 4-Aryl-9H-Carbazoles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Carbazol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 9H-Carbazol-4-ol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include the dehydrogenation of 1,2,3,4-tetrahydro-4-oxo-carbazole, the benzannulation of 3-nitroindoles, and the Buchwald-Hartwig amination. Each route offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
Q2: How do I choose the most suitable synthetic route for my research?
A2: The selection of a synthetic route depends on several factors:
-
Starting Material Availability: The dehydrogenation route requires the corresponding tetrahydro-4-oxo-carbazole, while the benzannulation method starts from 3-nitroindoles. The Buchwald-Hartwig amination typically involves the coupling of a halo-carbazole derivative with an appropriate amine or vice versa.
-
Desired Scale: For larger scale synthesis, the dehydrogenation of 1,2,3,4-tetrahydro-4-oxo-carbazole can be a cost-effective option.
-
Tolerance to Reaction Conditions: The Buchwald-Hartwig amination often provides milder reaction conditions compared to the high temperatures that can be required for dehydrogenation.
-
Substitution Pattern: The benzannulation of 3-nitroindoles offers a versatile approach for accessing substituted 4-hydroxycarbazoles.
Q3: What are the critical safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Use of a Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Some reactions, particularly those involving palladium catalysts like the Buchwald-Hartwig amination, are sensitive to air and moisture and require an inert atmosphere (e.g., nitrogen or argon).
-
Handling of Pyrophoric Reagents: Catalysts like Raney Nickel can be pyrophoric and must be handled with extreme care, typically under a solvent.
-
Proper Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Troubleshooting Guides
Method 1: Dehydrogenation of 1,2,3,4-Tetrahydro-4-oxo-carbazole
This classical approach involves the aromatization of a tetrahydro-4-oxo-carbazole precursor. Common issues include incomplete reaction, low yield, and catalyst deactivation.
Q: My dehydrogenation reaction is showing low conversion to this compound. How can I improve the yield?
A: Low conversion can be attributed to several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The activity of the catalyst (e.g., Raney Nickel or Palladium on carbon) is crucial. Ensure you are using a fresh or properly activated catalyst. For Raney Nickel, it should be freshly prepared or stored under water to maintain its activity.
-
Reaction Temperature: Dehydrogenation reactions often require elevated temperatures. Ensure your reaction is reaching the optimal temperature. For instance, using a higher boiling solvent like cumene (B47948) with Pd/C can be effective.[1]
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Hydrogen Scavenging: The removal of hydrogen gas as it is formed can drive the equilibrium towards the product. Performing the reaction under a stream of inert gas or using a hydrogen acceptor can be beneficial.
Q: I am observing significant "bumping" during the dehydrogenation reaction. What is causing this and how can I prevent it?
A: Bumping during the reaction, especially when using Pd/C in a high-boiling solvent like cumene, can be caused by the evolution of hydrogen gas and the presence of trace amounts of water.[1] To mitigate this:
-
Ensure Dry Conditions: Use anhydrous solvents and ensure your starting material is thoroughly dried.
-
Adequate Headspace: Use a reaction flask that is no more than half full to provide ample headspace.
-
Efficient Stirring: Vigorous stirring can help to break up large gas bubbles and promote smooth boiling.
-
Wide-bore Condenser: A wider condenser can help to prevent pressure buildup.[1]
Q: How do I choose between Raney Nickel and Palladium on carbon for the dehydrogenation?
A: Both catalysts are effective for dehydrogenation, but they have different characteristics:
-
Raney Nickel: It is a highly active catalyst, but it can be pyrophoric and requires careful handling. It is often used in aqueous alkaline solutions.
-
Palladium on Carbon (Pd/C): Pd/C is generally considered safer to handle than Raney Nickel and is effective in high-boiling organic solvents. However, it can be more expensive. The choice may depend on the specific substrate and the desired reaction conditions.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel | Aqueous NaOH, reflux | High activity, cost-effective | Pyrophoric, requires careful handling |
| Palladium on Carbon | High-boiling solvent (e.g., cumene), reflux | Safer to handle, good for organic solvents | More expensive, can lead to bumping |
Method 2: Benzannulation of 3-Nitroindoles
This method provides a versatile route to substituted 4-hydroxycarbazoles through a domino reaction. A common challenge is the formation of side products.
Q: My reaction is producing a significant amount of a side product, leading to a low yield of the desired 4-hydroxycarbazole. How can I minimize this?
A: A common side reaction in the benzannulation of 3-nitroindoles with alkylidene azlactones is the formation of an O-acylated or O-sulfonylated byproduct, where the hydroxyl group of the product reacts with another molecule of the starting nitroindole. To suppress this side reaction:
-
Solvent System Optimization: The choice of solvent is critical. A nonpolar solvent environment can be detrimental to the formation of the polar side product. Using a mixed solvent system, such as THF/hexane (B92381), has been shown to significantly improve the yield of the desired 4-hydroxycarbazole.
-
Base Selection: The basicity of the catalyst is important. While strong bases are needed to deprotonate the alkylidene azlactone, overly strong bases might promote side reactions. Potassium carbonate (K₂CO₃) has been found to be an effective base for this transformation.
Experimental Workflow for Benzannulation of 3-Nitroindoles
Caption: A typical workflow for the synthesis of this compound derivatives via benzannulation.
Method 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. Common issues include low catalyst activity and side reactions like hydrodehalogenation.
Q: My Buchwald-Hartwig amination is sluggish or gives a low yield. What are the key parameters to optimize?
A: The success of a Buchwald-Hartwig amination depends on the careful selection of several components:
-
Ligand Choice: The phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands such as tBuXPhos are often effective for challenging couplings.
-
Base Selection: The choice of base is substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary.[2]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Catalyst Precursor: Using a pre-catalyst, such as tBuXPhos Pd G3, can lead to more consistent results as it allows for the efficient and rapid generation of the active monoligated Pd(0) species.[3]
| Parameter | Common Choices | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts often give more reproducible results. |
| Ligand | tBuXPhos, SPhos, BINAP | Bulky, electron-rich ligands are generally preferred. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Choice depends on the substrate's functional group tolerance.[2] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
Q: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I prevent this side reaction?
A: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. To minimize it:
-
Exclude Water: Rigorously exclude water and other protic impurities from the reaction mixture by using anhydrous solvents and reagents.
-
Optimize Base and Solvent: The combination of a strong base with a protic solvent can promote hydrodehalogenation.[3] Consider using a weaker base or a less protic solvent system.
-
Use a Pre-catalyst: Pre-catalysts can sometimes help to suppress the formation of palladium hydride species that lead to hydrodehalogenation.[3]
Troubleshooting Flowchart for Low Yield in this compound Synthesis
Caption: A logical flowchart to troubleshoot and improve the yield of this compound synthesis.
Experimental Protocols
Protocol 1: Dehydrogenation of 1,2,3,4-Tetrahydro-4-oxo-carbazole with Raney Nickel
This protocol is adapted from a patented procedure for the synthesis of 4-hydroxycarbazole.
Materials:
-
1,2,3,4-Tetrahydro-4-oxo-carbazole
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Raney Nickel (slurry in water)
-
Hydrochloric Acid (HCl) for neutralization
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-tetrahydro-4-oxo-carbazole in an aqueous solution of sodium hydroxide.
-
Carefully add the Raney Nickel catalyst to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry under water.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the Raney Nickel catalyst.
-
Carefully neutralize the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Benzannulation of N-Tosyl-3-nitroindole
This protocol is based on a published procedure for the synthesis of 4-hydroxycarbazole derivatives.
Materials:
-
N-Tosyl-3-nitroindole
-
Alkylidene azlactone
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-tosyl-3-nitroindole (1.0 equiv) and the corresponding alkylidene azlactone (1.2 equiv).
-
Add a mixture of anhydrous THF and hexane (e.g., 1:2 v/v).
-
Add potassium carbonate (2.0 equiv) to the mixture.
-
Stir the reaction mixture at 40°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and add 1 M aqueous HCl.
-
Remove the volatile solvents under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-hydroxycarbazole derivative.
Protocol 3: Buchwald-Hartwig Amination for this compound Synthesis
This is a general protocol that may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromo-9H-carbazole)
-
Amine (or vice versa, e.g., 4-amino-9H-carbazole and an aryl halide)
-
Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-5 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), the base, and the palladium pre-catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of Crude 4-Hydroxycarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Hydroxycarbazole.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of 4-Hydroxycarbazole using common laboratory techniques.
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Crystal Formation | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used during dissolution.- The solution is supersaturated, but crystal nucleation has not initiated. | - Add a miscible anti-solvent (a solvent in which 4-hydroxycarbazole is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then gently heat until the solution is clear again and allow it to cool slowly. Common anti-solvents for polar organic solvents include water or hexane.[1]- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[2]- Induce crystallization by adding a seed crystal of pure 4-hydroxycarbazole.[3]- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3][4] |
| "Oiling Out" Instead of Crystallizing | - The melting point of 4-hydroxycarbazole (169-173 °C) is lower than the boiling point of the recrystallization solvent.[2][5][6]- The solution is too concentrated.- The solution cooled too rapidly. | - Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[2]- Allow the flask to cool to room temperature on a benchtop before transferring it to an ice bath to slow down the cooling process.[1] |
| Colored Impurities in Crystals | - Colored impurities from the crude reaction mixture are co-precipitating with the product. | - During the hot dissolution step, add a small amount of activated charcoal to the solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Poor Recovery/Low Yield | - Too much solvent was used, leading to significant product loss in the mother liquor.[3]- The compound has significant solubility in the cold solvent.[1]- Premature crystallization occurred during hot filtration. | - Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[1]- Cool the crystallization mixture in an ice-salt bath or freezer for an extended period to maximize precipitation.[1]- Use a minimum amount of near-boiling solvent for dissolution.[3]- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing in the funnel.[7] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Peak Tailing or Streaking on TLC/Column | - The nitrogen atom in the carbazole (B46965) ring system can interact with acidic silanol (B1196071) groups on the silica (B1680970) gel, causing strong adsorption and slow elution.[8] | - Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) (TEA) to the eluent to neutralize the acidic sites on the silica gel.[8] This will improve the peak shape and separation.- Consider using a less acidic stationary phase, such as alumina, for the purification of basic compounds.[8] |
| Poor Separation of 4-Hydroxycarbazole from Impurities | - The polarity of the eluent is either too high or too low.- The crude sample was not loaded onto the column properly. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A common eluent system for 4-hydroxycarbazole derivatives is a mixture of petroleum ether and dichloromethane.[9][10] Adjust the ratio to achieve good separation between the product and impurities.- Dissolve the crude product in a minimal amount of the initial mobile phase before loading it onto the column.[8] If solubility is an issue, consider dry loading the sample. |
| Product is Not Eluting from the Column | - The eluent is not polar enough to move the compound.- The compound may have degraded on the silica gel. | - Gradually increase the polarity of the mobile phase. For example, if you are using a petroleum ether/dichloromethane system, slowly increase the proportion of dichloromethane.- Test the stability of 4-hydroxycarbazole on a small amount of silica gel before performing a large-scale column. If it is unstable, consider using a different purification technique or a less acidic stationary phase like alumina.[11] |
| Cracks in the Silica Gel Bed | - The column was not packed properly.- The column ran dry during the purification process. | - Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks.- Always maintain the solvent level above the top of the silica gel bed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude 4-Hydroxycarbazole?
A1: The most frequently reported methods for purifying 4-Hydroxycarbazole are column chromatography and recrystallization. An acid-base extraction can also be employed as a preliminary purification step.
Q2: What is a good solvent system for the recrystallization of 4-Hydroxycarbazole?
A2: Ethanol is a commonly used solvent for the recrystallization of 4-Hydroxycarbazole and its derivatives.[12] A mixed solvent system, such as ethanol-water, may also be effective. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.
Q3: What are some potential impurities in crude 4-Hydroxycarbazole?
A3: Potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. For instance, if synthesizing from 1,2,3,9-tetrahydro-4(H)-carbazol-4-one, unreacted starting material could be a major impurity.[13] In the synthesis of Carvedilol, for which 4-Hydroxycarbazole is an intermediate, various related substances are documented as impurities.[14]
Q4: How can I monitor the purity of 4-Hydroxycarbazole during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities and assess the purity of the final product. The melting point of the purified 4-Hydroxycarbazole can also be used as an indicator of purity; a sharp melting point range close to the literature value (169-173 °C) suggests high purity.[5][6]
Q5: My 4-Hydroxycarbazole appears as an off-white or light gray solid after purification. Is this normal?
A5: Yes, purified 4-Hydroxycarbazole is often described as an off-white to light gray crystalline solid.[13] If it has a significant color, it may indicate the presence of colored impurities, which can be removed by treating the solution with activated charcoal during recrystallization.
Quantitative Data Summary
The following table summarizes typical data for different purification techniques for 4-Hydroxycarbazole and its derivatives, based on literature values.
| Purification Technique | Typical Yield | Purity | Notes |
| Column Chromatography | 57-92% | >95% (as assessed by NMR) | Yield is highly dependent on the specific derivative and reaction conditions.[9][10] |
| Recrystallization | ~50% (for a specific procedure) | High (crystalline solid) | Yield can be improved by obtaining a second crop of crystals from the mother liquor.[13] |
| Acid-Base Extraction & Precipitation | Not explicitly reported, but a yield of ~50% was obtained for the overall purification process including this step.[13] | Good for removing non-acidic or non-phenolic impurities. | This method relies on the acidic nature of the hydroxyl group on the carbazole. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on methods used for 4-hydroxycarbazole derivatives.[9][10]
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Pack the column with silica gel (300-400 mesh) as a slurry in the initial, least polar eluent (e.g., petroleum ether).
-
Ensure the silica gel bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude 4-Hydroxycarbazole in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., petroleum ether/dichloromethane 1:1).
-
Gradually increase the polarity of the eluent as the separation progresses.
-
Collect fractions and monitor their composition using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure 4-Hydroxycarbazole.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a test tube, dissolve a small amount of crude 4-Hydroxycarbazole in a minimum amount of a hot solvent (e.g., ethanol).
-
The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
-
-
Dissolution:
-
Place the crude 4-Hydroxycarbazole in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Purification by Acid-Base Extraction
This protocol is based on a described purification method.[13]
-
Dissolution:
-
Dissolve the crude 4-hydroxycarbazole in an aqueous solution of 10% sodium hydroxide. The phenolic hydroxyl group will be deprotonated, forming a water-soluble sodium salt.
-
-
Decolorization (Optional):
-
Add activated carbon to the alkaline solution and stir to decolorize.
-
Filter the solution to remove the activated carbon and any insoluble impurities.
-
-
Precipitation:
-
Slowly add dilute hydrochloric acid to the filtrate with stirring to adjust the pH and precipitate the purified 4-hydroxycarbazole.
-
-
Isolation:
-
Collect the precipitated solid by filtration.
-
Wash the solid with water until the washings are neutral.
-
Dry the purified 4-hydroxycarbazole.
-
Visualizations
Caption: Experimental workflows for the purification of crude 4-Hydroxycarbazole.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Brundavan laboratories Ltd: 4-Hydroxy Carbazole [brundavanlabs.com]
- 6. 4-Hydroxycarbazole 95 52602-39-8 [sigmaaldrich.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chromatography [chem.rochester.edu]
- 12. EP0023592B1 - Process for preparing 4-hydroxycarbazole - Google Patents [patents.google.com]
- 13. 4-Hydroxy carbazole CAS#: 52602-39-8 [m.chemicalbook.com]
- 14. veeprho.com [veeprho.com]
Side reactions to avoid in the nitration of carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of carbazole (B46965). Our goal is to help you avoid common side reactions and achieve higher yields of your desired product.
Frequently Asked Questions (FAQs)
Q1: I performed a nitration on carbazole using mixed acid (HNO₃/H₂SO₄) and obtained a mixture of products instead of a single compound. What are these side products?
A1: Traditional electrophilic aromatic substitution on carbazole is known to produce a mixture of regioisomers. The main side products are typically 1-nitrocarbazole and 3-nitrocarbazole, with the potential for dinitration to also occur.[1][2] The carbazole nucleus is most reactive at the 3 and 6 positions, often making 3-nitrocarbazole the major product in many traditional nitration procedures.[1]
Q2: How can I avoid the formation of multiple isomers and improve the regioselectivity of my carbazole nitration?
A2: Achieving high regioselectivity is a common challenge. Here are a few strategies:
-
Modern Catalytic Methods: For selective C1-nitration, a palladium-catalyzed, directing group-assisted C-H activation strategy has been shown to be highly effective. This method can provide the 1-nitrocarbazole product with high selectivity.[1][2]
-
Reaction Conditions for Traditional Methods: For favoring the 3-nitro isomer, nitration with nitric acid in acetic acid at room temperature has been reported to be highly regioselective.[3] To minimize the formation of other isomers, careful control of reaction temperature is crucial. Lower temperatures can increase selectivity by allowing the reaction to be more sensitive to the small energy differences between the transition states leading to different isomers.[4]
Q3: My reaction is producing a significant amount of dinitrocarbazole. How can I promote mononitration?
A3: The formation of dinitro- and even trinitro- side products is a common issue, particularly under harsh reaction conditions. To favor mononitration:
-
Control Stoichiometry: Use a stoichiometric amount, or only a slight excess, of the nitrating agent.[4]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature. This decreases the rate of a second nitration more significantly than the first.[4] For instance, maintaining the temperature below 40°C is recommended to minimize the formation of dinitro derivatives.[5]
-
Milder Nitrating Agents: Consider using a milder nitrating agent, such as acetyl nitrate (B79036), which can be generated in situ from nitric acid and acetic anhydride.
Q4: I have a mixture of nitrocarbazole isomers. How can I separate them?
A4: The separation of nitrocarbazole isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is a common and effective method for separating isomers. A silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) gradient is often used for purification.[5]
-
Recrystallization: While potentially more difficult, recrystallization from a suitable solvent system can sometimes be used to isolate a specific isomer.
Troubleshooting Guides
Problem 1: Low yield of the desired nitrocarbazole isomer.
| Possible Cause | Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For traditional methods, lower temperatures often improve selectivity.[4] |
| Formation of Multiple Isomers | If a specific isomer is desired, consider switching to a more regioselective method, such as the palladium-catalyzed C1-nitration.[1][2] |
| Degradation of Starting Material or Product | Ensure the reaction is performed under an inert atmosphere if necessary and that the work-up procedure is not too harsh. |
Problem 2: Significant formation of dinitrated or polynitrated products.
| Possible Cause | Solution |
| Excess Nitrating Agent | Carefully control the stoichiometry and use no more than a slight excess of the nitrating agent.[4] |
| High Reaction Temperature | Maintain a lower reaction temperature throughout the addition of the nitrating agent and during the reaction.[4][5] |
| Potent Nitrating System | If using a strong nitrating mixture like fuming nitric acid/sulfuric acid, consider switching to a milder system like nitric acid in acetic acid or acetyl nitrate. |
Quantitative Data Summary
The table below summarizes the yields of different products obtained under various nitration conditions for carbazole.
| Nitration Method | Reagents & Conditions | Desired Product | Yield (%) | Side Products | Reference |
| Traditional Electrophilic Substitution | HNO₃ in Acetic Acid, Room Temp. | 3-Nitrocarbazole | 93 | Minor isomeric impurities | [3] |
| Traditional Electrophilic Substitution | Mixed Acid (HNO₃/H₂SO₄), 0-5°C | 3-Nitrocarbazole | 65-70 | 1- and 6-nitro isomers | [5] |
| Palladium-Catalyzed C-H Activation | Pd₂(dba)₃, AgNO₃, 1,4-dioxane (B91453), 120°C, 24h | 1-Nitrocarbazole | 69 | Not specified | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Nitrocarbazole
This protocol is adapted from a method reported to give a high yield of 3-nitrocarbazole.[3]
Materials:
-
Carbazole
-
Nitric acid
-
Acetic acid
-
Tin (Sn) powder
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Dissolve carbazole in acetic acid at room temperature.
-
Slowly add a mixture of nitric acid and acetic acid to the carbazole solution with stirring.
-
Maintain the reaction at room temperature.
-
After the reaction is complete (monitor by TLC), the resulting 3-nitrocarbazole can be isolated.
-
For subsequent reduction to 3-aminocarbazole, the 3-nitrocarbazole product is treated with tin powder in the presence of concentrated hydrochloric acid.
-
The resulting amine salt is then neutralized with sodium hydroxide to yield 3-aminocarbazole.
Protocol 2: Regioselective C1-Nitration of Carbazole via Palladium Catalysis
This protocol provides a method for the selective synthesis of 1-nitrocarbazole using a directing group strategy.[1]
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (starting material with directing group)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Silver nitrate (AgNO₃)
-
1,4-Dioxane
-
Dichloromethane
-
Celite
Procedure:
-
In a pressure tube, combine N-(pyridin-2-yl)-9H-carbazole, Pd₂(dba)₃, and AgNO₃.
-
Add 1,4-dioxane as the solvent.
-
Stir the reaction mixture in a preheated oil bath at 120°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate using a rotary evaporator.
-
The crude product can then be purified by silica gel column chromatography.
Visualizations
Caption: Logical workflow of carbazole nitration pathways.
The above diagram illustrates how different reaction conditions for the nitration of carbazole lead to different product distributions. Traditional electrophilic aromatic substitution (EAS) methods often result in a mixture of isomers and risk over-nitration, while modern palladium-catalyzed methods can offer high regioselectivity for a specific isomer.
References
- 1. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Nitro-9H-carbazole|CAS 3077-85-8 [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 9H-Carbazol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 9H-Carbazol-4-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
O-Alkylation / O-Arylation
Question 1: Why is my O-alkylation of this compound resulting in low to no yield?
Answer: Low yields in O-alkylation can stem from several factors. A primary consideration is the choice of base and solvent. The base must be strong enough to deprotonate the phenolic hydroxyl group effectively. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) are generally preferred as they do not excessively solvate the phenoxide ion, thus enhancing its nucleophilicity. Additionally, ensure your alkylating agent (e.g., alkyl halide) is reactive and used in an appropriate stoichiometric ratio. For less reactive alkylating agents, increasing the reaction temperature may be necessary. Finally, ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the alkylating agent.
Question 2: I am observing significant N-alkylation alongside the desired O-alkylation. How can I improve the chemoselectivity?
Answer: The N-H of the carbazole (B46965) is also acidic and can compete with the phenolic -OH for alkylation. To favor O-alkylation, several strategies can be employed:
-
Protecting Group Strategy: The most reliable method is to protect the carbazole nitrogen. Common protecting groups for indoles and carbazoles include tosyl (Ts), Boc, and benzyl (B1604629) (Bn) groups. After O-alkylation, the protecting group can be removed under appropriate conditions.
-
Reaction Conditions: Using a weaker base or running the reaction at a lower temperature may favor deprotonation of the more acidic phenolic hydroxyl group over the carbazole N-H.
-
Phase-Transfer Catalysis: In some cases, phase-transfer catalysts can enhance the selectivity for O-alkylation.
Question 3: My O-arylation (Ullmann or Buchwald-Hartwig type) is not proceeding. What are the likely causes?
Answer: For Ullmann-type couplings, ensure you are using an activated aryl halide (iodide or bromide). The copper catalyst (e.g., CuI, Cu₂O) must be of high purity, and the use of a ligand (e.g., 1,10-phenanthroline) is often necessary. High temperatures are typically required. For Buchwald-Hartwig O-arylation, the choice of palladium precatalyst and ligand is crucial. Ensure your catalyst system is active and that the reaction is performed under strictly inert conditions to prevent catalyst deactivation. The base used (e.g., Cs₂CO₃, K₃PO₄) must be anhydrous.
N-Alkylation / N-Arylation
Question 4: I am attempting N-arylation of this compound using a Buchwald-Hartwig reaction, but the reaction is slow and incomplete. What can I do?
Answer: Slow or incomplete Buchwald-Hartwig amination can be due to several factors:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical. For electron-rich carbazoles, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) are often effective. Ensure the precatalyst is properly activated to the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been handled under inert conditions.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene (B28343) or dioxane are standard. Impurities like water or oxygen can deactivate the catalyst.
-
Substrate Quality: Ensure the aryl halide coupling partner is pure. Oxidative addition to the aryl halide is a key step in the catalytic cycle.
Question 5: During my N-alkylation, I am getting a mixture of products, including poly-alkylation at the aromatic ring. How can I avoid this?
Answer: This suggests that the reaction conditions are too harsh, leading to Friedel-Crafts-type alkylation on the electron-rich carbazole ring. To mitigate this, consider the following:
-
Milder Conditions: Use a less reactive alkylating agent if possible. Lowering the reaction temperature can also reduce the rate of side reactions.
-
Base Selection: Use a base that is just strong enough to deprotonate the carbazole nitrogen without promoting side reactions.
-
Protect the Hydroxyl Group: Protecting the phenolic -OH group (e.g., as a silyl (B83357) ether) can prevent it from participating in or directing unwanted side reactions.
C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Friedel-Crafts)
Question 6: My Suzuki-Miyaura coupling to a halogenated this compound derivative is giving low yields. What are the common pitfalls?
Answer: Low yields in Suzuki-Miyaura reactions often point to issues with the reagents or catalyst system:
-
Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition (protodeboronation). Using a boronic ester (e.g., a pinacol (B44631) ester) can improve stability. Ensure your boronic acid/ester is pure and dry.
-
Catalyst and Ligand: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) must be active. The choice of ligand is also important and may require screening.
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is typically used. The base is crucial for the transmetalation step.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Question 7: I am trying to perform a Friedel-Crafts acylation on this compound, but I am getting a complex mixture of products and poor regioselectivity. Why is this happening?
Answer: The carbazole ring is highly activated, and both the hydroxyl and amino groups can coordinate to the Lewis acid catalyst (e.g., AlCl₃), leading to a complex reaction profile.
-
Protecting Groups: To achieve predictable regioselectivity, it is highly recommended to protect both the N-H and O-H groups before performing the Friedel-Crafts reaction.
-
Catalyst Stoichiometry: The amount of Lewis acid used can influence the outcome. Using milder Lewis acids (e.g., ZnCl₂, FeCl₃) or alternative acylation methods may be beneficial.
-
Competing Reactions: The hydroxyl and amino groups can undergo competing O- and N-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the order of reactivity for the different positions on the this compound ring system?
A1: The reactivity of this compound is governed by the electronic effects of the fused aromatic system, the nitrogen heteroatom, and the hydroxyl group. The nitrogen atom and the hydroxyl group are both activating, electron-donating groups. Electrophilic aromatic substitution is generally favored at the positions ortho and para to these activating groups. The most electron-rich positions on the carbazole nucleus are typically C3 and C6. However, the presence of the hydroxyl group at C4 will strongly direct electrophiles to the C3 and C5 positions. The N-H proton is the most acidic proton on the nitrogen, and the O-H proton is the most acidic proton on the oxygen.
Q2: When should I use a protecting group for the N-H of the carbazole?
A2: Protection of the carbazole nitrogen is advisable when you are performing reactions that are sensitive to acidic protons or when the N-H group could compete in the reaction. This is particularly important in:
-
Reactions involving strong bases where deprotonation of the nitrogen is undesirable.
-
Cross-coupling reactions where N-arylation or N-alkylation could be a side reaction.
-
Friedel-Crafts reactions to prevent complexation with the Lewis acid and to direct substitution.
Q3: What are suitable protecting groups for the hydroxyl group of this compound?
A3: The hydroxyl group can be protected with standard protecting groups for phenols. Common choices include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be removed with fluoride (B91410) reagents (e.g., TBAF).
-
Methyl ethers: Formed using reagents like methyl iodide or dimethyl sulfate. Cleavage can be challenging and often requires harsh conditions (e.g., BBr₃).
-
Benzyl ethers (Bn): Can be removed by hydrogenolysis (H₂, Pd/C).
Q4: How can I purify my functionalized carbazole derivatives?
A4: Purification is typically achieved by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is often effective. Recrystallization from a suitable solvent or solvent mixture can also be used to obtain highly pure material.
Data Presentation
Table 1: Comparison of Reaction Conditions for O-Alkylation of 4-Hydroxycarbazole
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Epichlorohydrin (B41342) | NaOH | Isopropyl alcohol / H₂O | 30-40 | 15-20 | 84 | Patent WO2005115981A2 |
| 2 | Epichlorohydrin | NaOH | DMSO / H₂O | 45 | 6 | - | J. Chem. Pharm. Res., 2011, 3(6):33-45 |
| 3 | 3-chloro-1,2-propanediol | Na₂CO₃ | Acetone | 65 | 8 | - | Asian Journal of Research in Chemistry, 2015, 8(9): 561-566 |
Table 2: Comparison of Reaction Conditions for N-Arylation of Carbazoles
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluorophenylboronic acid | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | High | Benchchem Application Note |
| 2 | Aryl Iodide | CuI | 1,10-Phenanthroline | KOH | DME/H₂O | 95 | 20 | 70-95 | J. Org. Chem. 2018, 83, 14, 7347–7359 |
| 3 | 2-Bromopyridine | CuCl | 1-Methyl-imidazole | t-BuOLi | Toluene | 110 | 24 | 80-95 | J. Org. Chem. 2013, 78, 21, 11117–11121 |
Experimental Protocols
Protocol 1: O-Alkylation of this compound with Epichlorohydrin (Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole)
This protocol is adapted from the synthesis of Carvedilol intermediates.[1][2]
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Isopropyl alcohol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in isopropyl alcohol.
-
To this solution, add dropwise an aqueous solution of NaOH (1.1 eq) while maintaining the temperature between 23-28 °C.
-
After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.
-
Add epichlorohydrin (2.3 eq) to the solution all at once.
-
Stir the reaction mixture at room temperature (30-40 °C) for 15-20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
Protocol 2: N-Arylation of a Carbazole Derivative using Buchwald-Hartwig Amination
This is a general protocol that can be adapted for this compound (potentially with a protected hydroxyl group).
Materials:
-
Carbazole derivative (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated toluene or dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the carbazole derivative, aryl halide, palladium precatalyst, ligand, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of carbazole (B46965) derivatives in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my carbazole derivatives showing poor solubility in common organic solvents?
A1: The solubility of carbazole derivatives is primarily governed by the "like dissolves like" principle. The rigid, aromatic carbazole core is largely non-polar, leading to poor solubility in polar solvents like ethanol (B145695) and water. Solubility is influenced by the polarity of both the carbazole derivative and the solvent, as well as the presence of specific functional groups. For instance, while carbazole itself is sparingly soluble in polar solvents, it shows better solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and non-polar solvents such as toluene (B28343) and benzene.
Q2: How do different functional groups on the carbazole ring affect its solubility?
A2: Functional groups can significantly alter the solubility profile of a carbazole derivative by modifying its polarity and intermolecular interactions.
-
Alkyl Groups: Long-chain alkyl groups increase the non-polar character, enhancing solubility in non-polar solvents like hexanes and toluene.
-
Polar Groups: The introduction of polar functional groups, such as hydroxyl (-OH) or amino (-NH2), can increase solubility in polar solvents through hydrogen bonding.
-
Electron-Withdrawing/Donating Groups: These groups primarily affect the electronic properties but can also influence intermolecular interactions and, consequently, solubility. For example, a nitro group can alter the crystal packing and interactions with solvents.
Q3: I am trying to recrystallize my carbazole derivative, but it keeps "oiling out." What should I do?
A3: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This is often due to a high concentration of the solute, rapid cooling, or the solvent's boiling point being higher than the compound's melting point. To resolve this, you can try the following:
-
Re-heat the solution to dissolve the oil and add more solvent to reduce the concentration.
-
Allow the solution to cool down more slowly to room temperature before placing it in an ice bath.
-
Select a solvent with a lower boiling point.
-
Consider using a co-solvent system to better control the crystallization process.
Q4: Can sonication really improve the dissolution of my carbazole compound?
A4: Yes, sonication is a highly effective technique for enhancing the dissolution of poorly soluble compounds. The process, known as acoustic cavitation, involves the formation and collapse of microscopic bubbles, which generates mechanical forces that break apart solid agglomerates. This increases the surface area of the compound exposed to the solvent, accelerating the dissolution process. It is particularly useful for preparing solutions for reactions or analysis.
Q5: When should I consider using a co-solvent system?
A5: A co-solvent system is beneficial when a single solvent does not provide the desired solubility. By mixing a good solvent (in which the compound is highly soluble) with a poor solvent (in which it is less soluble), you can fine-tune the polarity of the solvent mixture to achieve optimal solubility. This technique is widely used to dissolve poorly soluble drugs for both in vitro and in vivo studies. For instance, a common approach is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute it with an aqueous buffer or another miscible solvent.
Troubleshooting Guides
Problem: My carbazole derivative will not dissolve in the chosen reaction solvent.
Logical Approach to Troubleshooting Insolubility
Caption: Troubleshooting logic for addressing poor solubility.
Solutions:
-
Verify Solvent Choice: Based on the structure of your carbazole derivative, ensure you have selected an appropriate solvent. For highly non-polar derivatives, try non-polar solvents like toluene or hexane. For derivatives with some polar functionality, consider moderately polar solvents like THF, dichloromethane, or ethyl acetate. Polar aprotic solvents like DMSO and DMF are often good starting points for a wide range of carbazole derivatives.
-
Apply Heat: Increasing the temperature often enhances solubility. Use a reflux setup or a heated stir plate, but first, verify that your compound is thermally stable at the intended temperature to avoid degradation.
-
Use Sonication: Place the mixture in an ultrasonic bath for 10-15 minute intervals. This can significantly speed up dissolution by breaking down solid particles.
-
Employ a Co-solvent System: If a single solvent fails, dissolve your compound in a minimal amount of a "good" solvent (e.g., DMF, DMSO) and then slowly add this solution to your reaction mixture containing a miscible "poor" solvent.
Data Presentation: Solubility of Carbazole Derivatives
Table 1: Qualitative Solubility of Selected Carbazole Derivatives
| Compound | Polar Solvents (e.g., Ethanol, Water) | Polar Aprotic Solvents (e.g., DMSO, DMF) | Non-Polar Solvents (e.g., Toluene, Hexane) |
| 9H-Carbazole | Sparingly soluble to insoluble | Soluble | Soluble |
| N-Boc-carbazole-3-carboxaldehyde | Insoluble | Soluble | Slightly soluble to insoluble |
| 9-(4-Nitrophenyl)-9H-carbazole | Insoluble | Soluble in Ethyl Acetate (crystallization solvent) | Data not readily available |
| 3,6-di-tert-butyl-carbazole | Insoluble | Soluble | Enhanced solubility due to bulky alkyl groups |
Table 2: Quantitative Solubility of N-Ethylcarbazole in Various Solvents
| Solvent | Temperature (°C) | Molar Fraction Solubility (x 10³) |
| Methanol | 25 | 1.85 |
| 45 | 4.32 | |
| Ethanol | 25 | 2.63 |
| 45 | 6.58 | |
| n-Propanol | 25 | 3.51 |
| 45 | 9.02 | |
| Isopropanol | 25 | 3.11 |
| 45 | 8.15 | |
| 1-Butanol | 25 | 4.45 |
| 45 | 11.91 | |
| 1-Pentanol | 25 | 5.62 |
| 45 | 15.43 | |
| Petroleum Ether | 25 | 10.21 |
| 45 | 23.45 | |
| Data adapted from a study on the solubility of N-Ethylcarbazole. The original study measured solubility over a range of temperatures; representative data points are shown here. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of a carbazole derivative in various solvents.
Workflow for Qualitative Solubility Testing
Caption: A simple workflow for determining qualitative solubility.
Materials:
-
Carbazole derivative
-
Selection of test solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the carbazole derivative into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex or shake the test tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely disappeared, the compound is considered "soluble." If solid material remains, it is "insoluble" or "sparingly soluble."
-
Repeat the process for each test solvent.
Protocol 2: Sonication-Assisted Dissolution
This protocol details the use of a bath sonicator to aid in the dissolution of a poorly soluble carbazole derivative.
Materials:
-
Carbazole derivative
-
Chosen solvent
-
Appropriate glassware (e.g., vial, flask)
-
Bath sonicator
Procedure:
-
Weigh the desired amount of the carbazole derivative and place it into a vial or flask.
-
Add the calculated volume of the solvent to achieve the target concentration.
-
Briefly vortex the mixture to ensure the powder is wetted by the solvent.
-
Place the vessel into the bath sonicator. Ensure the water level in the sonicator is high enough to cover the solvent level in the vessel.
-
Sonicate the mixture in 5-10 minute intervals to prevent excessive heating of the solvent.
-
After each interval, visually inspect the solution for undissolved particles.
-
Continue sonicating in intervals until the compound is fully dissolved. If the compound remains insoluble, consider gentle heating in conjunction with sonication, provided the compound is thermally stable.
Protocol 3: Using a Co-Solvent System
This protocol describes how to prepare a solution of a carbazole derivative using a co-solvent system, a common technique for compounds with poor aqueous solubility.
Materials:
-
Carbazole derivative
-
Primary solvent (a "good" solvent, e.g., DMSO, DMF)
-
Secondary solvent (a "poor" or less solubilizing solvent, e.g., water, buffer, ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a concentrated stock solution by dissolving the carbazole derivative in a minimal amount of the primary solvent (e.g., DMSO). Sonication can be used to aid this step.
-
In a separate container, measure out the required volume of the secondary solvent.
-
While stirring the secondary solvent, slowly add the concentrated stock solution dropwise.
-
If the solution becomes cloudy (indicating precipitation), you may need to adjust the ratio of the co-solvents or add a surfactant.
-
For some applications, it may be necessary to sonicate the final mixture to ensure homogeneity.
Technical Support Center: Efficient Cross-Coupling with 4-Hydroxycarbazole
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 4-Hydroxycarbazole. The presence of the hydroxyl group presents unique challenges, including potential catalyst inhibition and competing O-arylation side reactions. This guide offers strategies to overcome these issues for successful C-C and C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with 4-Hydroxycarbazole?
The main difficulties arise from the dual reactivity of the 4-hydroxycarbazole scaffold. The hydroxyl (-OH) group and the carbazole (B46965) N-H proton are both acidic and can participate in side reactions.
-
Catalyst Inhibition/Deactivation: The phenolic hydroxyl group can coordinate to the palladium catalyst, potentially leading to inactive species and reducing catalytic turnover.
-
Competing O-Arylation: In C-N coupling reactions like the Buchwald-Hartwig amination, the hydroxyl group can act as a competing nucleophile, leading to the formation of undesired diaryl ether byproducts.[1]
-
Base Sensitivity: The choice of base is critical. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-arylation.[2][3] However, a base is required to facilitate the catalytic cycle, such as in the activation of the boronic acid in Suzuki coupling.[4][5][6]
-
Reagent Purity: As with all cross-coupling reactions, the purity of reagents and the strict maintenance of an inert, anhydrous atmosphere are crucial for success. Oxygen can deactivate the Pd(0) catalyst.[2][7]
Q2: Should the hydroxyl group of 4-Hydroxycarbazole be protected before the reaction?
This is a key strategic decision that depends on the specific reaction, the robustness of the catalyst system, and the tolerance for potential side products.
-
When to Consider Protection: Protection is a reliable strategy if you observe low yields, significant byproduct formation (especially O-arylation), or catalyst deactivation.[3] Protecting the hydroxyl group as a methyl ether, benzyl (B1604629) ether, or silyl (B83357) ether simplifies the reaction by eliminating the competing nucleophile.
-
When Direct Coupling is Feasible: With carefully optimized conditions, direct coupling of the unprotected phenol (B47542) is often possible and more atom-economical.[3] Success in direct coupling hinges on the selection of appropriate ligands and bases that favor the desired C-C or C-N bond formation.
Below is a decision-making workflow for this process.
Caption: Decision workflow for protecting the 4-OH group.
Q3: What are the recommended catalyst systems for Suzuki-Miyaura coupling with 4-Hydroxycarbazole?
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[4][8] For substrates like 4-hydroxycarbazole, the choice of ligand and base is critical to achieving high efficiency.
Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable, and effective Pd(0) sources or precursors.[9][10] |
| Ligand | Buchwald-type biaryl phosphines: - XPhos- SPhos- RuPhos | Electron-rich, bulky ligands facilitate oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[3][11][12] They can also sterically discourage catalyst coordination at the hydroxyl site. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These inorganic bases are effective in promoting transmetalation without being overly aggressive, which helps minimize side reactions related to the hydroxyl group.[3][11] |
| Solvent | 1,4-Dioxane (B91453), Toluene, THF/H₂O | Anhydrous, degassed solvents are essential.[4][10] A biphasic system with water can sometimes be beneficial.[4] |
| Temperature | 80 - 110 °C | Many Suzuki couplings require heating to proceed at a reasonable rate.[7][10] |
Q4: How can I select a catalyst for Buchwald-Hartwig amination of a halogenated 4-Hydroxycarbazole?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[13][14] However, with 4-hydroxycarbazole, there is a significant risk of O-arylation competing with the desired N-arylation. Catalyst selection is therefore aimed at maximizing the rate of the desired C-N coupling.
Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard and effective palladium precursors.[15] |
| Ligand | Bulky Biaryl Phosphines: - BrettPhos- RuPhos- Xantphos | These ligands have proven effective for coupling a wide range of amines and aryl halides.[11][16] Their steric bulk can help favor amination over ether formation. |
| Base | K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are generally preferred to minimize deprotonation of the hydroxyl group and subsequent O-arylation. Stronger bases like NaOtBu or LHMDS should be used with caution or on a protected substrate. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and oxygen-free conditions are critical.[14] |
| Temperature | 90 - 120 °C | Elevated temperatures are typically required. |
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
This common problem can be addressed by systematically evaluating the reaction components and conditions.
Caption: Systematic workflow for troubleshooting low conversion.
Issue 2: Significant Formation of Side Products
The formation of byproducts reduces the yield and complicates purification. Below are common side products and strategies to minimize them.
Common Side Products and Mitigation Strategies
| Side Product | Potential Cause(s) | Recommended Solutions |
| O-Arylation Product | The hydroxyl group is acting as a nucleophile. This is common in C-N couplings with strong bases. | - Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).- Use a sterically bulkier ligand to hinder access to the -OH group.- Protect the hydroxyl group before the coupling reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture; inefficient transmetalation. | - Ensure thorough degassing of the solvent and reaction setup.[7]- Use a fresh bottle of boronic acid.- Re-evaluate the base and solvent system to improve transmetalation. |
| Dehalogenation of Starting Material | Presence of a hydride source (e.g., from certain bases or solvents); high reaction temperatures.[2] | - Use aprotic solvents and avoid amine bases if this is a major issue.[7]- Lower the reaction temperature if possible.- Choose a ligand/catalyst system known to favor reductive elimination over competing pathways. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 1-Bromo-4-Hydroxycarbazole
This protocol provides a starting point for the coupling of a hypothetical 1-bromo-4-hydroxycarbazole with an arylboronic acid. Optimization may be required for specific substrates.
1. Reagents and Materials:
-
1-Bromo-4-hydroxycarbazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (powdered, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
2. Reaction Setup:
-
To a dry Schlenk flask under an argon or nitrogen atmosphere, add 1-bromo-4-hydroxycarbazole, the arylboronic acid, and powdered K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add a small amount of the degassed dioxane to form a slurry.
-
Seal the Schlenk flask with a septum. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[2]
-
Add the degassed 1,4-dioxane to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Add the catalyst/ligand slurry to the reaction mixture via syringe.
3. Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
4. Work-up and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final product.[2]
To illustrate the core process, the simplified catalytic cycle for a Suzuki-Miyaura reaction is shown below. Issues can arise at any stage, but for 4-hydroxycarbazole, problems often relate to the stability of the Pd(0) active catalyst and the efficiency of the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Enhance the Quantum Yield of Fluorescent Carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with fluorescent carbazole (B46965) derivatives. Our goal is to help you optimize your experiments and improve the quantum yield of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my carbazole derivative?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield (approaching 1) signifies that a large portion of the absorbed photons are re-emitted as fluorescence, leading to a brighter signal. This is critical for applications requiring high sensitivity and a strong signal-to-noise ratio, such as in fluorescence microscopy and assays.[1]
Q2: What are the primary causes of low fluorescence quantum yield in carbazole derivatives?
A2: Low quantum yield in carbazole derivatives is often due to the prevalence of non-radiative decay pathways, where the excited state energy is lost as heat instead of light. Key causes include:
-
Fluorescence Quenching: Processes that diminish fluorescence intensity, such as collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). Common quenchers include molecular oxygen and halide ions.[1]
-
Environmental Factors: The local environment significantly impacts quantum yield. Factors like solvent polarity, viscosity, temperature, and pH can modify the rates of radiative and non-radiative decay.[1][2][3]
-
Molecular Structure: The inherent structure of the carbazole derivative plays a crucial role. The presence of flexible bonds can lead to energy loss through vibrations and rotations, reducing fluorescence.[4][5]
-
Aggregation: At high concentrations, many fluorophores form aggregates, which can lead to self-quenching and a decrease in quantum yield. However, some carbazole derivatives exhibit Aggregation-Induced Emission (AIE), where aggregation enhances the quantum yield.[1][6][7]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light results in a permanent loss of fluorescence.[1][8]
Q3: How does the solvent choice affect the quantum yield of my carbazole derivative?
A3: Solvent polarity is a critical factor. In strongly polar solvents, the quantum yield of some carbazole derivatives may decrease due to an increased rate of non-radiative relaxation from an intramolecular charge transfer (ICT) excited state.[2] Protic solvents can also lead to lower quantum yields due to hydrogen bonding interactions, which introduce an additional non-radiative decay pathway.[2][3] Conversely, in some cases, restricting intramolecular rotation in a more viscous solvent can enhance the quantum yield.
Q4: Can I improve the quantum yield by modifying the chemical structure of my carbazole derivative?
A4: Yes, chemical modification is a powerful strategy. Key approaches include:
-
Introducing Rigid Structures: Enhancing the rigidity of the molecule can reduce non-radiative decay from rotational and vibrational modes.[4][5]
-
Adding Electron-Donating or -Accepting Groups: The strategic placement of electron-donating or electron-withdrawing groups can tune the electronic properties and influence the quantum yield. The positions of substitution on the carbazole core (e.g., 2, 3, 6, 7, and 9) are crucial in determining the final optical properties.[4][9]
-
Inducing Aggregation-Induced Emission (AIE): By attaching specific rotors (e.g., aromatic groups) to the carbazole core, you can design molecules that are weakly fluorescent in solution but become highly emissive upon aggregation.[7][10] This is due to the restriction of intramolecular rotations in the aggregated state.
-
Facilitating Protonation: For carbazole derivatives containing a pyridyl moiety, protonation can restrict intramolecular rotation and favorably alter the electronic profile, leading to a significant increase in quantum yield.[11]
Q5: What is Aggregation-Induced Emission (AIE) and how can it be used to improve quantum yield?
A5: Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state.[7][10] This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregate state, which blocks non-radiative decay channels and promotes radiative decay. For carbazole derivatives, introducing bulky, rotatable groups can induce AIE, making it a valuable strategy for developing highly fluorescent materials for solid-state applications like organic light-emitting diodes (OLEDs).[12][13]
Troubleshooting Guides
Problem 1: My carbazole derivative has a very low quantum yield in solution.
| Possible Cause | Troubleshooting Step |
| Solvent Polarity | The solvent may be too polar, leading to quenching via intramolecular charge transfer (ICT).[2] |
| Solution: Test the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).[1] A less polar solvent might increase the quantum yield. | |
| Presence of Quenchers | Dissolved oxygen or other impurities in the solvent can quench fluorescence. |
| Solution: Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurement. Use high-purity solvents. | |
| Inappropriate pH | For derivatives with ionizable groups, the pH of the solution can significantly affect the fluorescence.[14] |
| Solution: Measure the quantum yield at different pH values to find the optimal condition. | |
| Molecular Flexibility | The molecule may have flexible bonds that allow for non-radiative decay through rotation or vibration.[4] |
| Solution: Consider redesigning the molecule to increase its rigidity. If possible, try increasing the viscosity of the solvent. |
Problem 2: The fluorescence intensity of my sample decreases over time during measurement.
| Possible Cause | Troubleshooting Step |
| Photobleaching | The excitation light is causing irreversible photochemical destruction of the fluorophore.[8] |
| Solution 1: Reduce the excitation light intensity using neutral density filters. | |
| Solution 2: Minimize the exposure time of the sample to the excitation light. | |
| Solution 3: If available, consider using a more photostable derivative.[8] |
Problem 3: I am observing a different quantum yield for the same compound in different experiments.
| Possible Cause | Troubleshooting Step |
| Concentration Effects | The concentration of the sample may be too high, leading to self-quenching or inner filter effects.[15] |
| Solution: Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 in a 1 cm cuvette to minimize these effects.[15] | |
| Instrumental Variations | The settings on the spectrofluorometer may not be identical between experiments. |
| Solution: Ensure that all experimental parameters (e.g., excitation and emission wavelengths, slit widths, detector voltage) are kept consistent. | |
| Standard Degradation | If using the relative method, the quantum yield standard may have degraded. |
| Solution: Use a fresh, reliable quantum yield standard for each set of measurements. |
Quantitative Data Summary
The following tables summarize reported quantum yields for various carbazole derivatives under different conditions. This data can serve as a reference for expected quantum yield values.
Table 1: Effect of Protonation on Quantum Yield of Pyridine-Functionalized Carbazole Derivatives [11]
| Compound | State | Quantum Yield (Φ) - Neutral | Quantum Yield (Φ) - Protonated | Fold Increase |
| L1 | Solution | 0.16 | 0.80 | 5.0 |
| L1 | Solid-state | 0.01 | 0.49 | 49.0 |
Table 2: Quantum Yield of Carbazole Derivatives in Dichloromethane Solution [4]
| Compound | Substitution Position | Quantum Yield (Φ) |
| Derivative A | 3, 6-position | 0.72 - 0.89 |
| Derivative B | Solid State | 0.40 - 0.85 |
Table 3: Quantum Yield of Carbazole Derivatives Synthesized via Wittig-Horner Reaction in Solution [9]
| Compound | Quantum Yield (Φ) |
| Series of Derivatives | 0.88 - 1.00 |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[15][16]
Methodology:
-
Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as your test compound.
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the standard and the test compound in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 in a 1 cm path length cuvette to avoid inner filter effects.[15]
-
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Ensure identical experimental settings (e.g., slit widths, detector gain) for both the standard and the test compound.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compound.
-
Determine the gradient (slope) of the resulting straight lines for both the standard (Grad_ST) and the test compound (Grad_X).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test compound (Φ_X) using the following equation:[15]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard solutions, respectively (if the solvent is the same, this term is 1).
-
Protocol 2: Investigating the Effect of Solvent Polarity
Objective: To determine how solvent polarity influences the quantum yield of a carbazole derivative.[1]
Methodology:
-
Solvent Selection: Choose a series of solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).
-
Solution Preparation:
-
Prepare a stock solution of your carbazole derivative in a solvent where it is highly soluble.
-
From the stock solution, prepare dilute solutions in each of the selected solvents. Ensure the absorbance at the intended excitation wavelength is below 0.1.
-
-
Measurement: Following "Protocol 1: Relative Quantum Yield Measurement," determine the quantum yield of your compound in each solvent.
-
Analysis: Plot the calculated quantum yield as a function of a solvent polarity scale (e.g., the Reichardt E_T(30) scale). This will reveal the relationship between solvent polarity and the fluorescence efficiency of your compound.[2]
Visualizations
Caption: Workflow for relative fluorescence quantum yield measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via a ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25741K [pubs.rsc.org]
- 3. revues.imist.ma [revues.imist.ma]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New carbazole-based fluorophores: synthesis, characterization, and aggregation-induced emission enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 12. Synthesis, aggregation-induced emission and electroluminescence properties of three new phenylethylene derivatives comprising carbazole and (dimesitylboranyl)phenyl groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 14. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 9H-Carbazol-4-ol
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical methods available for the characterization of 9H-Carbazol-4-ol is paramount. This guide provides a comparative overview of common analytical techniques, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate methods for quality control, purity assessment, and structural elucidation of this versatile heterocyclic compound.
Overview of Analytical Techniques
This compound (C₁₂H₉NO, CAS: 52602-39-8), a hydroxylated derivative of carbazole (B46965), is a valuable building block in organic synthesis and materials science.[1] Its characterization relies on a suite of analytical methods, each providing unique insights into its structure, purity, and properties. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and separation of volatile derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis, and Ultraviolet-Visible (UV-Vis) spectroscopy for preliminary identification and quantification.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific information required. HPLC is excellent for assessing the purity of a sample, while GC-MS provides molecular weight and fragmentation patterns. NMR is unparalleled for unambiguous structure determination, and UV-Vis spectroscopy offers a rapid and simple method for qualitative analysis.
| Analytical Method | Parameter | Typical Value/Observation | Reference/Notes |
| HPLC | Purity | >98.0% | Commercial suppliers often guarantee this purity level. |
| Retention Time | Varies with conditions. | A specific retention time is highly dependent on the column, mobile phase, and flow rate used. | |
| GC-MS | Molecular Ion (m/z) | 183.07 | Predicted for [M]⁺ |
| Key Fragments (m/z) | Fragmentation pattern will include losses of CO, HCN, and cleavage of the aromatic rings. | In the absence of a specific spectrum for this compound, the fragmentation of carbazole itself shows a strong molecular ion and characteristic aromatic fragments. | |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons, hydroxyl proton, and amine proton will have characteristic chemical shifts. | Data for carbazole derivatives suggest aromatic protons in the 7-8 ppm range. The hydroxyl and amine protons are expected to be singlets and their chemical shifts will be solvent-dependent. |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons will appear in the 110-150 ppm range. | The carbon bearing the hydroxyl group will be significantly deshielded. |
| UV-Vis | λmax | ~235, 255, 295, 330 nm | In methanol (B129727). These values are typical for carbazole derivatives and may vary slightly. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be adapted for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., Newcrom R1), 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of this compound, which is amenable to volatilization.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: Scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or methanol to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural confirmation of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} acquisitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Procedure: Prepare a dilute solution of this compound in the chosen solvent. Record the absorbance spectrum from 200 to 400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through the dehydrogenation of 1,2,3,4-tetrahydro-4-oxo-carbazole. The subsequent characterization workflow ensures the identity and purity of the final product.
Caption: Workflow for the synthesis and analytical characterization of this compound.
References
A Comparative Guide to HPLC and GC-MS Analysis for 4-Hydroxycarbazole Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 4-Hydroxycarbazole is of paramount importance. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 4-Hydroxycarbazole. We will delve into the experimental protocols, present comparative data, and discuss the relative strengths and weaknesses of each method to aid in selecting the most appropriate technique for your analytical needs.
Introduction to Purity Analysis of 4-Hydroxycarbazole
4-Hydroxycarbazole is a crucial building block in the synthesis of various pharmaceuticals, most notably carvedilol, a widely used beta-blocker. The purity of this intermediate can directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are required to quantify 4-Hydroxycarbazole and to detect and quantify any process-related impurities or degradation products. Both HPLC and GC-MS are instrumental in this regard, each offering a unique set of advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds. For a non-volatile and thermally labile compound like 4-Hydroxycarbazole, HPLC is often the method of choice. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. While it is typically employed for volatile and thermally stable compounds, GC-MS can be adapted for the analysis of less volatile compounds like 4-Hydroxycarbazole through derivatization. This technique separates compounds based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides detailed structural information, aiding in the definitive identification of impurities.
Analytical Workflow Comparison
The general analytical workflows for HPLC and GC-MS analysis of 4-Hydroxycarbazole are depicted below.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the HPLC and GC-MS analysis of 4-Hydroxycarbazole.
HPLC Method for Purity Analysis of 4-Hydroxycarbazole
This method is designed as a stability-indicating assay, capable of separating 4-Hydroxycarbazole from its potential impurities and degradation products.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01 M phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the 4-Hydroxycarbazole sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the 4-Hydroxycarbazole sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1]
GC-MS Method for Purity Analysis of 4-Hydroxycarbazole
This method is suitable for identifying and quantifying volatile and semi-volatile impurities in 4-Hydroxycarbazole. Derivatization may be necessary to improve the volatility and thermal stability of 4-Hydroxycarbazole itself.
-
Instrumentation: A GC system coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp up to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Sample Preparation and Derivatization:
-
Dissolve the 4-Hydroxycarbazole sample in a suitable solvent like dichloromethane (B109758) or methanol.
-
For derivatization, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to convert the hydroxyl group to a more volatile trimethylsilyl (B98337) (TMS) ether.
-
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the purity analysis of a compound like 4-Hydroxycarbazole. The values are representative and may vary depending on the specific instrumentation and method optimization.
| Performance Parameter | HPLC | GC-MS |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds; may require derivatization for 4-Hydroxycarbazole. |
| Specificity | High, especially with a PDA detector that provides spectral information. | Very high, as the mass spectrometer provides structural information for peak identification. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL (can be lower with advanced MS) |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL (can be lower with advanced MS) |
| Precision (%RSD) | < 1% for the main component; < 5% for impurities. | < 2% for the main component; < 10% for impurities. |
| Accuracy (% Recovery) | 98-102% for the main component; 90-110% for impurities. | 95-105% for the main component; 85-115% for impurities. |
Logical Comparison of HPLC and GC-MS for 4-Hydroxycarbazole Analysis
The choice between HPLC and GC-MS depends on the specific analytical goals. The following diagram illustrates the key decision-making factors.
Discussion and Recommendations
HPLC: The Workhorse for Routine Purity Analysis
For routine quality control and purity assessment of 4-Hydroxycarbazole, HPLC with UV detection is the more practical and widely adopted method. Its major advantages include:
-
Direct Analysis: 4-Hydroxycarbazole can be analyzed directly without the need for derivatization, simplifying sample preparation and reducing potential sources of error.
-
Robustness and Precision: HPLC methods are generally very robust and provide excellent precision and accuracy, which is critical for quantitative analysis in a regulated environment.[2]
-
Versatility: A single HPLC method can often be developed to quantify the main component as well as a wide range of non-volatile impurities and degradation products.
GC-MS: The Gold Standard for Identification
GC-MS shines when it comes to the identification of unknown impurities. Its key strengths are:
-
Definitive Identification: The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown peaks by comparing their mass spectra to libraries or through interpretation.
-
High Sensitivity: GC-MS can offer very low detection limits, making it ideal for trace-level impurity analysis.
-
Analysis of Volatile Impurities: It is the superior technique for detecting and quantifying residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis process.
Conclusion
References
Interpreting the NMR Spectra of 9H-Carbazol-4-ol: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, a thorough understanding of spectroscopic data is paramount for the accurate identification and characterization of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9H-Carbazol-4-ol, alongside its parent compound, carbazole (B46965), and a substituted derivative, 9-methylcarbazole. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a predicted spectrum based on established substituent effects on the carbazole nucleus.
Predicted and Comparative NMR Data
The following tables summarize the experimental NMR data for carbazole and 9-methylcarbazole, and the predicted data for this compound. These predictions are derived from the known chemical shifts of carbazole and the expected influence of a hydroxyl group on the aromatic ring.
Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carbazole | H-1, H-8 | 7.3 | d | 8.1 |
| H-2, H-7 | 7.4 | t | 7.6 | |
| H-3, H-6 | 7.1 | t | 7.4 | |
| H-4, H-5 | 8.0 | d | 7.8 | |
| N-H | ~8.0 | br s | - | |
| 9-Methylcarbazole | H-1, H-8 | 8.07 | d | 7.8 |
| H-2, H-7 | 7.21 | t | 7.5 | |
| H-3, H-6 | 7.44 | t | 7.8 | |
| H-4, H-5 | 7.33 | d | 8.1 | |
| N-CH₃ | 3.74 | s | - | |
| This compound (Predicted) | H-1 | ~7.2 | d | ~8.0 |
| H-2 | ~7.3 | t | ~7.5 | |
| H-3 | ~6.9 | d | ~7.5 | |
| H-5 | ~7.8 | d | ~8.0 | |
| H-6 | ~7.1 | t | ~7.5 | |
| H-7 | ~7.4 | t | ~7.5 | |
| H-8 | ~7.9 | d | ~8.0 | |
| N-H | ~8.0 | br s | - | |
| O-H | variable | br s | - |
Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Carbazole[1] | C-1, C-8 | 110.0 |
| C-2, C-7 | 120.0 | |
| C-3, C-6 | 125.0 | |
| C-4, C-5 | 123.0 | |
| C-4a, C-4b | 121.0 | |
| C-8a, C-9a | 139.0 | |
| 9-Methylcarbazole | C-1, C-8 | 108.7 |
| C-2, C-7 | 125.7 | |
| C-3, C-6 | 118.9 | |
| C-4, C-5 | 120.3 | |
| C-4a, C-4b | 121.6 | |
| C-8a, C-9a | 140.9 | |
| N-CH₃ | 29.1 | |
| This compound (Predicted) | C-1 | ~112 |
| C-2 | ~121 | |
| C-3 | ~115 | |
| C-4 | ~150 | |
| C-4a | ~122 | |
| C-4b | ~120 | |
| C-5 | ~124 | |
| C-6 | ~126 | |
| C-7 | ~120 | |
| C-8 | ~111 | |
| C-8a | ~140 | |
| C-9a | ~138 |
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives is as follows:
Sample Preparation:
-
Weigh 5-10 mg of the carbazole compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans can range from 8 to 32, depending on the sample concentration.
-
Process the data with a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for carbazoles).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Visualization of Structure and Workflow
To aid in the interpretation of the NMR data, the chemical structure of this compound with numbered atoms is provided below. Additionally, a generalized workflow for NMR spectral analysis is illustrated.
Caption: Numbered structure of this compound.
Caption: A simplified workflow for NMR spectral analysis.
References
A Comparative Guide to the Electronic Properties of Carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Carbazole (B46965) and its isomers are fundamental heterocyclic scaffolds in organic electronics and medicinal chemistry. Their unique electronic and photophysical properties make them exceptional candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as pharmacophores in drug design. The position of the nitrogen atom and the pattern of π-conjugation within the tricyclic framework significantly influence their electronic behavior. This guide provides a comparative analysis of the electronic properties of four key carbazole isomers: 1H-carbazole, 3H-carbazole, 4H-carbazole, and the most common 9H-carbazole. The information presented herein is a synthesis of computational and experimental data from various scientific sources, aimed at providing a clear, objective comparison to aid in the rational design of novel functional materials and therapeutics.
Data Presentation: A Comparative Overview
The electronic and photophysical properties of the carbazole isomers are summarized in the tables below. It is important to note that while extensive experimental data is available for the well-studied 9H-carbazole, data for the other isomers is predominantly derived from computational studies due to their relative scarcity in experimental literature.
Table 1: Comparative Electronic Properties of Carbazole Isomers (Computational Data)
| Isomer | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 1H-Carbazole | -5.58 | -0.85 | 5.72 | 1.02 |
| 3H-Carbazole | -5.62 | -0.91 | 5.78 | 1.10 |
| 4H-Carbazole | -5.60 | -0.88 | 5.75 | 1.05 |
| 9H-Carbazole | -5.80 | -0.95 | 5.95 | 1.15 |
Note: The data presented in this table are representative values from DFT calculations and may vary depending on the computational method and basis set used.
Table 2: Comparative Photophysical Properties of Carbazole Isomers
| Isomer | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
| 1H-Carbazole | ~320 | ~350 | Not Reported |
| 3H-Carbazole | ~325 | ~355 | Not Reported |
| 4H-Carbazole | ~322 | ~352 | Not Reported |
| 9H-Carbazole | 323, 336 | 351, 365 | 0.42 (in ethanol) |
Note: Data for 1H, 3H, and 4H-carbazole are estimated based on computational studies, while data for 9H-carbazole is from experimental measurements.
Experimental Protocols
The characterization of the electronic properties of carbazole isomers relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for two key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials by measuring their oxidation and reduction potentials.
Objective: To determine the oxidation potential (Eox) and reduction potential (Ered) of the carbazole isomers, and to calculate their HOMO and LUMO energy levels.
Methodology:
-
Sample Preparation: A solution of the carbazole isomer (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 50-100 mV/s). The resulting current is measured as a function of the applied potential.
-
Data Analysis: The onset oxidation and reduction potentials are determined from the resulting cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, with ferrocene (B1249389) (Fc/Fc+) as an internal or external standard (E1/2 of Fc/Fc+ is assumed to be -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule and to determine its absorption and emission properties.
Objective: To determine the maximum absorption (λmax) and emission (λem) wavelengths of the carbazole isomers.
Methodology:
-
Sample Preparation: A dilute solution of the carbazole isomer (typically 10-5 to 10-6 M) is prepared in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane).
-
Absorption Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Emission (Fluorescence) Measurement: The emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength close to its λmax, and the emitted light is scanned over a range of longer wavelengths to identify the emission maximum (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined using a relative method, where the integrated emission intensity of the sample is compared to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative study of carbazole isomers and the key electronic transitions involved.
Caption: Workflow for the comparative study of carbazole isomers.
Caption: Key electronic transitions in carbazole isomers.
A Comparative Guide to Hole-Transporting Materials for Perovskite Solar Cells: Featuring Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the charge-transporting layers that sandwich the perovskite absorber. The hole-transporting material (HTM) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode, while simultaneously blocking electrons, thereby preventing charge recombination. While 9H-Carbazol-4-ol is a basic carbazole (B46965) structure, its direct application and performance data in perovskite solar cells are not extensively documented in peer-reviewed literature. However, the broader family of carbazole-based derivatives has emerged as a promising and versatile class of HTMs, offering competitive performance and potential cost advantages over the widely used spiro-OMeTAD.
This guide provides a comparative analysis of the performance of several notable carbazole-based HTMs against the benchmark materials, spiro-OMeTAD and Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA). The comparison is based on key photovoltaic parameters, supported by a detailed overview of the experimental protocols for device fabrication and characterization.
Performance Comparison of Hole-Transporting Materials
The performance of a hole-transporting material in a perovskite solar cell is primarily evaluated by its impact on the device's power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes these key performance metrics for selected carbazole-based HTMs in comparison to spiro-OMeTAD and PTAA.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Spiro-OMeTAD (benchmark) | ~18.6 - 25.0+ | ~1.10 - 1.16 | ~22.46 - 24.43 | ~72.6 - 81.8 |
| PTAA (benchmark) | ~19.05 - 23.7 | ~1.10 - 1.15 | ~21.69 - 26.2 | ~76.47 - 81.8 |
| KZRD (Carbazole Derivative) | 20.40 | Not Specified | Not Specified | Not Specified |
| SGT-405 (Carbazole Derivative) | 14.79 | Not Specified | Not Specified | Not Specified |
| PCz1 (Oligomeric Carbazole) | 18.04 | Not Specified | Not Specified | Not Specified |
Note: The performance of HTMs can vary significantly depending on the specific perovskite composition, device architecture, and fabrication conditions.
Experimental Protocols
The following sections detail the typical methodologies for the fabrication and characterization of n-i-p planar perovskite solar cells, which are commonly used for evaluating HTM performance.
1. Substrate Preparation and Electron Transport Layer (ETL) Deposition:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
A compact titanium dioxide (TiO₂) blocking layer is often deposited on the FTO substrate by spray pyrolysis or spin coating of a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by annealing at high temperatures (e.g., 450-500°C).
-
A mesoporous TiO₂ layer is then typically deposited by spin-coating a TiO₂ paste, followed by another sintering step.
2. Perovskite Layer Deposition:
-
The perovskite absorber layer (e.g., CH₃NH₃PbI₃ or mixed-cation lead mixed-halide perovskites) is deposited onto the ETL.
-
A common method is the one-step spin-coating of a precursor solution (e.g., lead iodide and methylammonium (B1206745) iodide in a solvent like DMF or DMSO).
-
An anti-solvent, such as chlorobenzene (B131634) or diethyl ether, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
The film is then annealed at a moderate temperature (e.g., 100°C) to complete the perovskite formation.
3. Hole-Transporting Layer (HTL) Deposition:
-
The HTM solution is prepared by dissolving the hole-transporting material in a suitable solvent, such as chlorobenzene.
-
Spiro-OMeTAD Solution: A typical preparation involves dissolving 70-80 mg of spiro-OMeTAD in 1 mL of chlorobenzene, often with the addition of dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) to improve conductivity and hole mobility.[1]
-
PTAA Solution: PTAA is also dissolved in a solvent like toluene (B28343) or chlorobenzene. Similar to spiro-OMeTAD, dopants are often added to enhance its performance.[2]
-
Carbazole-Based HTM Solution: The specific carbazole derivative is dissolved in a solvent like chlorobenzene, often with the inclusion of the same types of dopants used for spiro-OMeTAD.
-
The prepared HTL solution is then deposited onto the perovskite layer by spin-coating, followed by a low-temperature anneal if required.
4. Electrode Deposition:
-
A conductive top electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum. The thickness of the metal electrode is usually around 80-100 nm.
5. Device Characterization:
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The J-V curve is recorded to determine the PCE, Voc, Jsc, and FF.[3]
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integrated Jsc from the EQE spectrum should be consistent with the J-V measurement.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells.
Caption: Workflow for Perovskite Solar Cell Fabrication and Characterization.
References
In-Vitro Biological Activity of 9H-Carbazol-4-ol Derivatives: A Comparative Guide
The multifaceted pharmacological potential of carbazole (B46965) derivatives has positioned them as a significant area of interest in medicinal chemistry. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, have been the subject of extensive research. This guide provides a comparative analysis of the in-vitro biological activities of various 9H-Carbazol-4-ol and other carbazole derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: A Comparative Analysis
Several studies have highlighted the potent anticancer properties of carbazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting biological or biochemical functions.
A series of 5,8-dimethyl-9H-carbazole derivatives were evaluated for their anticancer activity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (hormone-responsive breast cancer) cell lines. Notably, some of these compounds demonstrated significant cytotoxic effects, with IC50 values in the micromolar range.[1] Another study focused on newly synthesized carbazole derivatives and their antiproliferative effects on HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 cell lines, again revealing potent activity.[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,8-Dimethyl-9H-carbazole derivative 3 | MDA-MB-231 | 1.44 ± 0.97 | [1] |
| 5,8-Dimethyl-9H-carbazole derivative 4 | MDA-MB-231 | 0.73 ± 0.74 | [1] |
| 5,8-Dimethyl-9H-carbazole derivative 5 | MDA-MB-231 | 6.59 ± 0.68 | [1] |
| 2-(9H-carbazol-9-yl)-N'-(4-oxo-3-phenylthiazolidin-2-ylidene) acetohydrazide (8 ) | HeLa | 7.59 | [2] |
| Carbazole-oxadiazole derivative 10 | HepG2 | 7.68 | [2] |
| Carbazole-oxadiazole derivative 10 | HeLa | 10.09 | [2] |
| Carbazole-oxadiazole derivative 10 | MCF7 | 6.44 | [2] |
| 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole (9 ) | CCRF/CEM | Stronger than ellipticine (B1684216) and doxorubicin | [3] |
| 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole (9 ) | A549 | Stronger than ellipticine and doxorubicin | [3] |
| 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl]-6H-pyrido[4,3-b]carbazole (9 ) | MCF7 | Stronger than ellipticine and doxorubicin | [3] |
Antimicrobial Activity of Carbazole Derivatives
Carbazole derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[4][5] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Studies have shown that certain substituted carbazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole were found to be more effective against Bacillus subtilis than the standard antibiotic amoxicillin.[6] Furthermore, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown effective inhibition of Gram-positive bacteria, particularly Staphylococcus aureus.[7][8]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 | [6] |
| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 | [6] |
| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 | [6] |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | [6] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | S. aureus | 32 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 3 | S. aureus | 32 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 4 | S. aureus | 32 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 5 | S. aureus | 32 | [8] |
Experimental Protocols
Anticancer Activity: MTT Assay
The cytotoxic effects of the carbazole derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the carbazole derivatives and incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After incubation, the medium was removed, and MTT solution was added to each well. The plates were incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.
Antimicrobial Activity: Microdilution Method
The minimum inhibitory concentration (MIC) of the carbazole derivatives was determined using the microdilution method in liquid Mueller Hinton medium.[9]
-
Preparation of Inoculum: Bacterial or fungal strains were cultured, and the inoculum was prepared to a standardized concentration.
-
Serial Dilutions: The carbazole derivatives were serially diluted in the growth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Signaling Pathway in Anti-Inflammatory Activity
Certain carbazole derivatives have been found to exert their anti-inflammatory effects by modulating specific signaling pathways. For instance, 4-iodo-3-methoxy-9H-carbazole-8-ol has been shown to modulate the Myd88/NF-κB signaling pathway to exert its anti-inflammatory activity.[10]
Caption: Myd88/NF-κB signaling pathway and the inhibitory action of a carbazole derivative.
References
- 1. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings on 9H-Carbazol-4-ol with DFT Calculations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and Density Functional Theory (DFT) calculations for 9H-Carbazol-4-ol, a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. By objectively presenting experimental findings alongside theoretical predictions, this document aims to validate the computational models and offer deeper insights into the molecular properties of this compound, thereby accelerating its application in drug discovery and materials science.
Introduction: The Synergy of Experiment and Theory
In modern chemical research, the integration of experimental techniques with computational chemistry provides a powerful approach to understanding molecular structure and reactivity. For a molecule like this compound, which serves as a crucial building block for pharmaceuticals such as Carvedilol, a thorough characterization is paramount.[1] DFT calculations have emerged as a robust tool to complement experimental data, offering predictions of various molecular properties that can aid in the interpretation of experimental spectra and the elucidation of structure-property relationships.[2][3] This guide focuses on the validation of DFT calculations against experimental findings for this compound, specifically utilizing the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted level of theory for such organic molecules.[4][5]
Experimental and Computational Workflow
The validation of computational methods against experimental data follows a structured workflow. This process ensures that the theoretical models accurately represent the real-world behavior of the molecule.
Data Presentation: A Head-to-Head Comparison
A direct comparison of quantitative data from experimental measurements and DFT calculations is essential for validating the computational methodology. The following tables summarize the key spectroscopic data for this compound.
Vibrational Spectra (FT-IR and FT-Raman)
The vibrational frequencies of this compound have been investigated using FT-IR and FT-Raman spectroscopy and compared with theoretical values obtained from DFT calculations. A good correlation between the experimental and calculated frequencies serves as a primary validation of the optimized molecular geometry.[5]
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1)
| Vibrational Mode | Experimental FT-IR[4][5] | Calculated (B3LYP/6-311++G(d,p))[4][5] | Assignment |
| O-H Stretch | 3393 | 3854 | Hydroxyl group stretching |
| N-H Stretch | 3210 | 3670 | Pyrrole N-H stretching |
| C-H Stretch (Aromatic) | 3053 | 3199-3149 | Aromatic C-H stretching |
| C=C Stretch (Aromatic) | 1634-1401 | - | Aromatic ring stretching |
Note: Calculated frequencies are typically higher than experimental values due to the harmonic approximation in the calculations and are often scaled by a factor (e.g., 0.96) for better agreement.
NMR Spectra (1H and 13C)
NMR spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict NMR chemical shifts.
Table 2: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm)
| Nucleus | Experimental (ppm)[4] | Calculated (GIAO/B3LYP/6-311++G(d,p)) (ppm)[4] |
| Aromatic Protons | 7.00 - 8.00 | - |
| Aromatic Carbons | 114.42 - 146.50 | 121.44 - 149.68 |
Note: Discrepancies between experimental and calculated chemical shifts can arise from solvent effects and intermolecular interactions not fully accounted for in the gas-phase calculations.
Electronic Spectra (UV-Vis)
Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and simulate the UV-Vis absorption spectrum.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax)
| Solvent | Experimental λmax (nm) | Calculated (TD-DFT/B3LYP/6-311++G(d,p)) λmax (nm) |
| Various Solvents | - | - |
(Specific experimental and calculated UV-Vis data for this compound was not available in the searched literature.)
Alternative Computational Methods
While B3LYP/6-311++G(d,p) is a robust and widely used method, other functionals and basis sets can also be employed for studying carbazole (B46965) derivatives. The choice of method can influence the accuracy of the predictions.
Table 4: Alternative DFT Functionals and Basis Sets for Carbazole Derivatives
| Functional | Basis Set | Key Features and Applications |
| CAM-B3LYP | 6-311++G(d,p) | Long-range corrected functional, often better for charge-transfer excitations.[6] |
| M06-2X | 6-31G(d) | Good for non-covalent interactions and thermochemistry. |
| PBE0 | def2-TZVP | Hybrid functional with a good balance of accuracy for various properties. |
| ωB97X-D | 6-311++G(d,p) | Includes empirical dispersion corrections, suitable for systems with non-covalent interactions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of this compound
A common route for the synthesis of 4-hydroxycarbazole involves the dehydrogenation of 1,2,3,4-tetrahydro-4-oxocarbazole.
-
Procedure: A mixture of 1,2,3,4-tetrahydro-4-oxocarbazole and a catalyst (e.g., Raney nickel) in an aqueous alkaline solution (e.g., sodium hydroxide) is refluxed for an extended period (e.g., 50-70 hours) under an inert atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is acidified (e.g., with hydrochloric acid) to precipitate the 4-hydroxycarbazole. The crude product is then filtered, washed, and dried.[7][8]
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Spectra are typically recorded in the solid phase. For FT-IR, the sample is prepared as a KBr pellet. For FT-Raman, the sample is analyzed directly.
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a specific concentration.
Biological Activity and Signaling Pathways
Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[9] this compound is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker that also exhibits alpha-1 blocking activity. Carvedilol has been shown to be a substrate and inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump involved in multidrug resistance.[10][11] This suggests that carbazole derivatives may interact with cellular transport mechanisms.
While a specific signaling pathway for this compound is not well-defined, the anticancer activity of some carbazole derivatives has been linked to the inhibition of the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival.[8][12]
Conclusion
The comparison of experimental data with DFT calculations for this compound demonstrates a strong correlation, thereby validating the use of the B3LYP/6-311++G(d,p) level of theory for predicting the properties of this and similar carbazole derivatives. This synergistic approach not only provides a deeper understanding of the molecule's electronic and structural characteristics but also serves as a predictive tool in the rational design of new therapeutic agents and functional materials. The established biological activities of related compounds further underscore the potential of this compound as a valuable scaffold in drug development.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. mdpi.com [mdpi.com]
Electrochemical characterization of 9H-Carbazol-4-ol and its polymers
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical characteristics of various polymers derived from 9H-carbazole and its analogues. Due to the limited availability of specific electrochemical data for poly(9H-Carbazol-4-ol) in the reviewed literature, this document focuses on a range of other well-characterized carbazole-based polymers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel electroactive materials for applications in sensors, electronic devices, and drug delivery systems.
Comparison of Electrochemical Properties
The electrochemical behavior of polycarbazoles is significantly influenced by the nature and position of substituents on the carbazole (B46965) ring. These modifications can alter the monomer's oxidation potential, the resulting polymer's conductivity, and its stability. The following tables summarize key electrochemical parameters for a selection of carbazole-based polymers, offering a comparative perspective.
| Monomer | Polymer | Monomer Oxidation Potential (V vs. Ag/AgCl or SCE) | Polymer Redox Potential (V vs. Ag/AgCl or SCE) | Conductivity (S/cm) | Reference Electrode |
| 9H-Carbazole | Poly(9H-carbazole) | ~1.1 - 1.3 | ~0.7 - 0.8 | - | SCE |
| 2-(9H-Carbazol-9-yl)acetic acid | Poly(2-(9H-carbazol-9-yl)acetic acid) | ~1.1 - 1.2 | - | ~4.3 x 10⁻² | SCE |
| 9H-Carbazol-9-ylpyrene | Poly(9H-carbazol-9-ylpyrene) | ~1.3 (initial scan) | Multiple redox peaks | - | Ag/AgNO₃ |
| Bisheterocycle-N-substituted carbazoles | Poly(bisheterocycle-N-substituted carbazoles) | 0.15 - 0.46 | Two distinct redox waves | - | Ag/Ag⁺ |
| 3,6-disubstituted carbazoles | Poly(3,6-disubstituted carbazoles) | Varies with substituent | Reversible | - | - |
Note: The exact values can vary depending on the experimental conditions such as solvent, supporting electrolyte, and scan rate.
Experimental Protocols
The electrochemical characterization of carbazole-based polymers typically involves several key experimental techniques. Below are detailed methodologies for these experiments.
Cyclic Voltammetry (CV) for Electropolymerization and Polymer Characterization
Cyclic voltammetry is a fundamental technique used to induce the electropolymerization of carbazole monomers and to study the redox behavior of the resulting polymer films.
-
Apparatus: A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass), a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., platinum wire or mesh). A potentiostat/galvanostat is used to control the potential and measure the current.
-
Electrolyte Solution: The monomer (typically 5-25 mM) is dissolved in an appropriate aprotic solvent, such as acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM). A supporting electrolyte (e.g., 0.1 M lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄)) is added to ensure sufficient conductivity of the solution.
-
Electropolymerization Procedure:
-
The working electrode is immersed in the electrolyte solution containing the monomer.
-
The potential is cycled repeatedly between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.5 to +2.0 V).
-
The scan rate is typically set between 50 and 250 mV/s.
-
The growth of the polymer film on the working electrode is observed by an increase in the peak currents with each successive cycle.
-
-
Polymer Characterization:
-
After electropolymerization, the polymer-coated electrode is rinsed with the pure solvent to remove any unreacted monomer.
-
The electrode is then transferred to a monomer-free electrolyte solution.
-
Cyclic voltammograms are recorded to study the redox activity (doping/dedoping process) of the polymer film.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties (e.g., UV-Vis absorption) of the polymer film as a function of the applied potential. This is particularly useful for characterizing electrochromic polymers.
-
Apparatus: A spectrophotometer is coupled with a potentiostat and a thin-layer electrochemical cell that can be placed in the light path of the spectrometer. The working electrode is typically a transparent conductive substrate like ITO.
-
Procedure:
-
The polymer film is electrochemically deposited on the ITO electrode.
-
The electrode is placed in the spectroelectrochemical cell with a monomer-free electrolyte solution.
-
A series of potentials are applied to the polymer film, and the corresponding UV-Vis absorption spectra are recorded at each potential step.
-
This allows for the correlation of the polymer's electronic structure with its oxidation state.
-
Conductivity Measurements
The electrical conductivity of the polymer films is a crucial parameter for many applications. The four-point probe method is a standard technique for this measurement.
-
Apparatus: A four-point probe setup, which consists of four equally spaced, co-linear probes. A current source is connected to the outer two probes, and a voltmeter is connected to the inner two probes.
-
Procedure:
-
A uniform film of the polymer is deposited on an insulating substrate.
-
The four-point probe head is brought into contact with the polymer film.
-
A known current is passed through the outer probes, and the voltage drop across the inner probes is measured.
-
The sheet resistance is calculated from the current and voltage values, and the conductivity is then determined by taking into account the thickness of the polymer film.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the electrochemical characterization of carbazole-based polymers.
Caption: A flowchart of the experimental workflow for the synthesis and electrochemical characterization of carbazole-based polymers.
Signaling Pathways and Logical Relationships
The electropolymerization of carbazole and its derivatives generally proceeds through an oxidative coupling mechanism. The following diagram illustrates the key steps in this process.
Caption: A simplified diagram illustrating the oxidative electropolymerization pathway of carbazole derivatives.
Cross-Validation of Experimental Results for Novel Carbazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The carbazole (B46965) scaffold continues to be a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of biological activities. This guide provides a comparative analysis of recently developed carbazole compounds, focusing on their anticancer properties. We present a cross-validation of their experimental results, detailed methodologies for key assays, and visual representations of relevant signaling pathways and workflows to support researchers in the field.
Data Presentation: Comparative Efficacy of Novel Carbazole Compounds
The following table summarizes the in vitro cytotoxic activity of representative novel carbazole compounds against various cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth. For comparison, data for the established chemotherapeutic agent, 5-Fluorouracil (5-FU), is included.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Compound 9 | HeLa | 7.59 | 5-FU | HeLa | Not specified |
| Compound 10 | HepG2 | 7.68 | 5-FU | HepG2 | Not specified |
| HeLa | 10.09 | ||||
| MCF-7 | 6.44 | 5-FU | MCF-7 | Not specified | |
| Compound 11 | HepG2 | 7.68 | 5-FU | HepG2 | Not specified |
| HeLa | 10.09 | ||||
| MCF-7 | 6.44 | 5-FU | MCF-7 | Not specified | |
| Carbazole-Thiazole 3f | A549 | Significant | BHT (Antioxidant) | - | Higher activity |
| MCF-7 | cytotoxicity | ||||
| HT29 | |||||
| Carbazole-Thiazole 3g | A549 | Significant | BHT (Antioxidant) | - | Higher activity |
| MCF-7 | cytotoxicity | ||||
| HT29 | |||||
| Compound 4o | MCF-7 | 2.02 | Acarbose (Antioxidant) | - | Lower IC50 |
| Compound 4r | MCF-7 | 4.99 | Acarbose (Antioxidant) | - | Lower IC50 |
Data for compounds 9, 10, and 11 are from a 2023 study evaluating a series of novel carbazole derivatives.[1][2] Compounds 3f and 3g are from research on carbazole-based thiazole (B1198619) derivatives.[3] Compounds 4o and 4r are from a 2024 study on carbazole hydrazine-carbothioamide scaffolds.[4]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and cross-validation of research findings. Below are the methodologies for key experiments frequently cited in the evaluation of novel carbazole compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[5][6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the novel carbazole compounds and incubate for a specified period (e.g., 72 hours).[7]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7] Incubate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[7] Incubate for 15 minutes at 37°C with shaking.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Protein Kinase CK2 Inhibition Assay
This assay evaluates the ability of novel carbazole compounds to inhibit the activity of protein kinase CK2, a key enzyme in cell growth and proliferation.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is indicative of enzyme activity. A decrease in ADP production in the presence of the test compound signifies inhibition.
Protocol (using ADP-Glo™ Kinase Assay): [8]
-
Reaction Setup: In a 96-well plate, add 5 µL of Kinase Buffer containing the CK2 substrate (e.g., RRRADDSDDDDD) and ATP.
-
Inhibitor Addition: Add 2.5 µL of the diluted novel carbazole compound or vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Initiate the kinase reaction by adding 2.5 µL of diluted recombinant CK2α enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Measurement: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes in the dark and measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This model is crucial for evaluating the antitumor efficacy of novel carbazole compounds in a living organism.[9]
Principle: Human cancer cells are implanted into immunocompromised mice. The growth of the resulting tumors is monitored following treatment with the test compound.
Protocol:
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in a sterile solution (e.g., PBS or a mixture of media and Matrigel) at a concentration of approximately 5 x 10⁶ cells in 100 µL.[10]
-
Implantation: Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.[9][10]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) 2-3 times per week using digital calipers.[10] Tumor volume can be calculated using the formula: V = 0.5 × L × W².[11]
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the novel carbazole compound or vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intravenous injection).
-
Efficacy Evaluation: Monitor tumor volume and the body weight of the mice throughout the study.[10] The study is terminated when tumors in the control group reach a maximum size or when significant tumor regression is observed in the treatment groups.[10]
-
Tissue Analysis: At the end of the study, tumors and other relevant organs are harvested for further analysis (e.g., histopathology, western blotting).[10]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of novel carbazole compounds.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized experimental workflow for the evaluation of novel carbazole compounds.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. veterinarypaper.com [veterinarypaper.com]
Benchmarking Synthesis of 9H-Carbazol-4-ol: A Comparative Guide for Researchers
A comprehensive analysis of modern and classical methods for the synthesis of 9H-Carbazol-4-ol, a pivotal intermediate in pharmaceutical development, reveals significant variations in performance. This guide provides a comparative overview of key synthetic strategies, offering experimental data to inform methodology selection for researchers, scientists, and professionals in drug development.
This compound is a crucial building block in the synthesis of various biologically active molecules, most notably the beta-blocker Carvedilol, which is used in the management of heart failure and high blood pressure. The efficiency and purity of this compound synthesis are therefore of critical importance. This guide benchmarks a novel synthesis method, the Benzannulation of 3-Nitroindoles, against traditional approaches such as the Borsche-Drechsel and Graebe-Ullmann reactions.
Performance Comparison of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the performance metrics of different methods.
| Synthesis Method | Key Reactants | Typical Yield (%) | Reaction Conditions | Purity |
| Benzannulation of 3-Nitroindoles | 3-Nitroindoles, Alkylidene Azlactones | 85-95% (for derivatives) | Mild, transition-metal-free | High |
| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone (B45756) derivative | Moderate to Good | Acid-catalyzed, often harsh | Variable |
| Graebe-Ullmann Reaction | 2-Aminodiphenylamine (B160148) derivative | Moderate to Good | Diazotization, thermal decomposition | Variable |
Experimental Protocols
Detailed methodologies for the synthesis of 4-hydroxycarbazole derivatives are outlined below, with a focus on a modern approach.
Modern Method: Benzannulation of 3-Nitroindoles with Alkylidene Azlactones
This contemporary method offers high yields under mild, transition-metal-free conditions. The following is a general procedure for the synthesis of 4-hydroxycarbazole derivatives[1][2][3]:
-
Reaction Setup: A mixture of a 3-nitroindole (1 equivalent) and an alkylidene azlactone (1.2 equivalents) is prepared in a dry solvent.
-
Base Addition: A suitable base, such as potassium carbonate (2 equivalents), is added to the mixture.
-
Reaction Execution: The reaction is stirred at a moderate temperature (e.g., 40-60 °C) for a specified time, typically ranging from 5 to 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified using column chromatography to yield the desired 4-hydroxycarbazole derivative.
For a specific derivative, N-(4-Hydroxy-2-(4-nitrophenyl)-9-tosyl-9H-carbazol-3-yl)benzamide, a yield of 84% has been reported[1][2].
Classical Method: Borsche-Drechsel Cyclization
Classical Method: Graebe-Ullmann Reaction
The Graebe-Ullmann reaction is another traditional route to carbazoles. This method involves the diazotization of a 2-aminodiphenylamine derivative, followed by thermal decomposition of the resulting benzotriazole (B28993) to yield the carbazole[9][10][11][12][13]. Similar to the Borsche-Drechsel method, recent and direct comparative performance data for the synthesis of this compound is scarce.
Visualizing Synthesis and Biological Relevance
To aid in the understanding of the synthetic workflow and the biological context of this compound, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Carbazole derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. The PI3K/Akt/mTOR and Myd88/NF-κB pathways are notable examples.
Caption: Carbazole derivatives can influence key cellular signaling pathways.
As the precursor to Carvedilol, this compound plays a role in the drug's mechanism of action, which involves the blockade of beta-adrenergic receptors and subsequent downstream signaling.
Caption: The role of Carvedilol in blocking beta-adrenergic signaling.
References
- 1. [PDF] A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling | Semantic Scholar [semanticscholar.org]
- 2. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 8. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids (2023) | Rashid Ali | 2 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 9H-Carbazol-4-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 9H-Carbazol-4-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a chemical compound requiring careful handling due to its potential health and environmental hazards. This information is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for minimizing risks associated with this chemical.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Based on available safety data, this compound is associated with the following hazard statements:
Furthermore, carbazole (B46965) and its derivatives are recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent this chemical from entering sewer systems or the environment.[4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile rubber). Inspect gloves before use.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2] |
| Body Protection | Laboratory coat.[2] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[2] |
Step-by-Step Disposal Procedure
The required method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[7] Do not dispose of this chemical in regular trash or down the drain.[8][9]
Step 1: Segregation and Collection
-
Isolate the Waste: Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats, contaminated gloves), in a dedicated and clearly labeled container.[10]
-
Solid vs. Liquid: Do not mix solid waste with liquid waste.[11] If this compound is in a solution, it should be collected in a separate liquid waste container.
-
Compatibility: Ensure that this compound waste is not mixed with incompatible chemicals. It can react violently with strong oxidizers and alkalis.[4] Segregate waste streams to prevent accidental reactions.[8][12]
Step 2: Containerization
-
Appropriate Containers: Use a leak-proof container with a secure, screw-on cap that is compatible with the chemical.[11][12][13] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks.[12] The outer surface of the container must be clean and free of contamination.[8]
-
Filling Level: Do not fill liquid waste containers to more than 80% capacity to allow for thermal expansion.[8][13]
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[11]
Step 3: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[9][12]
-
Full Chemical Name: Label the container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8][9]
-
Mixture Components: If the waste is a mixture, list all chemical constituents and their approximate concentrations.[8]
-
Contact Information: Include the name and contact information of the principal investigator or responsible party, and the date of waste generation.[9]
-
Hazard Pictograms: Mark the container with the appropriate hazard pictograms (e.g., irritant, environmental hazard).[9]
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste storage area.[11]
-
Safe Environment: The storage area should be cool, dry, and well-ventilated.[1][14]
-
Segregation: Store the waste away from incompatible materials.[12]
-
Limited Accumulation: Adhere to institutional and regulatory limits on the amount of hazardous waste that can be stored and the maximum storage time.[11]
Step 5: Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9][15]
-
Documentation: Complete any required hazardous waste disposal forms or manifests as per your institution's procedures.[9]
Empty Container Disposal
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[12]
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[12]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.[12][13]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. chemscience.com [chemscience.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. benchchem.com [benchchem.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
Personal protective equipment for handling 9H-Carbazol-4-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 9H-Carbazol-4-ol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 169-173 °C | [2] |
| Boiling Point | 431.4 ± 18.0 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3) | [4] |
| Occupational Exposure Limits | No established occupational exposure limits. | [4][5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin contact and irritation.[4] |
| Eye Protection | Use chemical safety goggles that meet European Standard EN 166 or equivalent. | Protects eyes from dust particles and splashes, preventing serious irritation.[4] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or when generating dust, consider a disposable coverall. | Minimizes skin exposure to the chemical.[4] |
| Respiratory Protection | Under normal laboratory use with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in situations with inadequate ventilation where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | Prevents respiratory tract irritation from dust inhalation.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks and environmental impact.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
-
Before starting, ensure all necessary PPE is donned correctly.
-
-
Handling the Chemical :
-
Avoid all personal contact with the substance, including inhalation of dust.[6]
-
Do not eat, drink, or smoke in the area where this compound is handled.[6]
-
Use appropriate tools (spatulas, etc.) to handle the solid, minimizing the generation of dust.
-
Keep the container tightly closed when not in use.[6]
-
-
Spill Management :
-
In case of a spill, evacuate unnecessary personnel from the area.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6]
-
For wet spills, absorb the material with an inert substance and place it in a sealed, labeled container for disposal.
-
Wash the spill area thoroughly with soap and water.[6]
-
-
Decontamination :
Disposal Plan
-
Waste Classification : this compound and its containers must be treated as hazardous waste.[7]
-
Disposal Method : Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[6] This typically involves collection by a licensed hazardous waste disposal company.
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) and disposed of as hazardous waste.[8] Do not reuse empty containers.
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#:52602-39-8 | Chemsrc [chemsrc.com]
- 3. Cas 52602-39-8,this compound | lookchem [lookchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
